Antifungal agent 43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26N4Se2 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |
InChI Key |
RWVYKGJWKKMOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Antifungal Agent 43
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Antifungal Agent 43, also identified as compound B05. This novel selenium-containing azole derivative has demonstrated significant antifungal activity, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This document details the agent's quantitative antifungal efficacy, its inhibitory effects on biofilm formation, and its cytotoxicity profile. Furthermore, it provides detailed experimental protocols for its synthesis and key biological assays, along with visualizations of the relevant biological pathway and experimental workflows to support further research and development in the field of antifungal drug discovery.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with alternative mechanisms of action or improved efficacy against resistant strains. This compound (compound B05) is a novel selenium-containing azole derivative that has been identified as a potent inhibitor of fungal growth.[1] This agent targets CYP51, a crucial enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] This document serves as a technical guide for researchers and professionals involved in drug development, providing detailed information on the synthesis and biological characterization of this promising antifungal candidate.
Data Presentation
The antifungal activity and cytotoxicity of this compound (B05) have been quantitatively assessed against a panel of fungal strains and human cancer cell lines. The data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (B05) against Various Fungal Strains [1]
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (sc5314) | 1 |
| Candida zeylanoides | 1 |
| Candida albicans | 4 |
| Candida parapsilosis | 4 |
| Candida glabrata | 8 |
| Candida krusei | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (B05) against Azole-Resistant Strains [1]
| Fungal Strain | MIC (μg/mL) |
| Strain CaR | 2 |
| Strain 632 | 4 |
| Strain 901 | 4 |
| Strain 904 | 4 |
| Strain 17# | 32 |
Table 3: Cytotoxicity (IC50) of this compound (B05) against Human Cancer Cell Lines [1]
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, as an azole derivative, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.
Figure 1: Simplified signaling pathway of the ergosterol biosynthesis and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key biological assays of this compound.
Synthesis of this compound (Compound B05)
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates. The general synthetic scheme is outlined below, followed by a detailed protocol.
Figure 2: High-level workflow for the synthesis of this compound.
Detailed Protocol:
-
Step 1: Synthesis of 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-1H-imidazole. This intermediate is synthesized by reacting 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one with imidazole in a suitable solvent such as acetonitrile in the presence of a base like potassium carbonate. The reaction mixture is typically stirred at room temperature for several hours.
-
Step 2: Synthesis of the diselenide intermediate. A substituted benzyl bromide is reacted with selenium powder and a reducing agent like sodium borohydride in a solvent mixture such as ethanol and water. This reaction forms the corresponding diselenide.
-
Step 3: Synthesis of this compound (B05). The imidazole intermediate from Step 1 is reacted with the diselenide intermediate from Step 2 in the presence of a reducing agent and a suitable solvent. The reaction is typically carried out under an inert atmosphere and may require heating.
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final compound is confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Fungal Strains and Media: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A fungal suspension is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium.
-
Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The final inoculum concentration in each well should be approximately 0.5-2.5 x 10³ CFU/mL. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Biofilm Formation Inhibition Assay
The ability of this compound to inhibit the formation of Candida albicans biofilms is assessed using a crystal violet (CV) or XTT reduction assay.
Figure 4: Workflow for the biofilm formation inhibition assay.
Detailed Protocol (XTT Assay):
-
Biofilm Formation: C. albicans cells are grown overnight in a suitable broth. The cell suspension is then diluted in fresh medium and added to the wells of a 96-well plate. Various concentrations of this compound are added to the wells. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, the medium is carefully aspirated, and the wells are washed with phosphate-buffered saline (PBS) to remove any non-adherent cells.
-
XTT Assay: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is prepared and added to each well. The plate is incubated in the dark at 37°C for a specified period (e.g., 2-4 hours). Metabolically active cells within the biofilm will reduce the XTT to a formazan product, resulting in a color change.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.[3][4]
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound against human cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PC-3, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Quantification: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound (compound B05) represents a promising new lead in the development of novel antifungal therapies. Its potent activity against a range of fungal pathogens, including azole-resistant strains, coupled with its defined mechanism of action targeting CYP51, makes it a compelling candidate for further investigation. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate these future research and development efforts. Further studies, including in vivo efficacy and comprehensive toxicological profiling, are warranted to fully elucidate the therapeutic potential of this novel selenium-containing azole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Antifungal Agent 43 (Compound B05): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with potent antifungal properties. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and mechanism of action. The information presented herein is synthesized from the primary literature, focusing on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development.
Chemical Structure and Properties
This compound is a diselenide derivative belonging to the azole class of antifungal compounds. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆N₄Se₂ | [1] |
| Molecular Weight | 528.41 g/mol | [1] |
| Chemical Class | Selenium-containing azole | |
| Synonyms | Compound B05 | [1] |
(A 2D chemical structure diagram of this compound would be included here, sourced from the primary publication: Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.)
Biological Activity
This compound has demonstrated significant in vitro activity against a range of fungal pathogens, including both fluconazole-susceptible and -resistant strains of Candida species. Furthermore, it exhibits low cytotoxicity against human cancer cell lines, suggesting a favorable preliminary safety profile.
Antifungal Susceptibility
The minimum inhibitory concentrations (MICs) of this compound against various fungal strains are presented in Table 2.
| Fungal Strain | MIC (μg/mL) | Reference |
| C. albicans (sc5314) | 1 | [1] |
| C. zeylanoides | 1 | [1] |
| C. albicans | 4 | [1] |
| C. parapsilosis | 4 | [1] |
| C. glabrata | 8 | [1] |
| C. krusei | 8 | [1] |
| Azole-resistant C. albicans (CaR) | 2 | [1] |
| Azole-resistant C. albicans (strain 632) | 4 | [1] |
| Azole-resistant C. albicans (strain 901) | 4 | [1] |
| Azole-resistant C. albicans (strain 904) | 4 | [1] |
| Azole-resistant C. albicans (strain 17#) | 32 | [1] |
Cytotoxicity
The half-maximal inhibitory concentrations (IC50) of this compound against human cancer cell lines are detailed in Table 3.
| Cell Line | IC50 (μM) | Reference |
| MDA-MB-231 (Breast Cancer) | 5.04 | [1] |
| PC-3 (Prostate Cancer) | 7.43 | [1] |
| HL-60 (Leukemia) | 14.74 | [1] |
Mechanism of Action
The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] this compound, as a selenium-containing azole derivative, is believed to share this mechanism. Additionally, it has been shown to inhibit the formation of fungal biofilms.[1]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound B05)
(A detailed, step-by-step synthesis protocol for compound B05 would be included here, as described in Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.)
Antifungal Susceptibility Testing
The in vitro antifungal activity of agent 43 was likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4]
Protocol:
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a growth control.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
Biofilm Inhibition Assay
The effect of this compound on biofilm formation can be quantified using a crystal violet or XTT reduction assay.
Crystal Violet Assay Protocol:
-
Biofilm Formation: Fungal cell suspensions are added to the wells of a 96-well plate and incubated to allow for biofilm formation.
-
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The biofilms are stained with a 0.1% crystal violet solution.
-
Washing: Excess stain is removed by washing with water.
-
Destaining: The bound crystal violet is solubilized with an appropriate solvent (e.g., 95% ethanol).
-
Quantification: The absorbance of the destained solution is measured spectrophotometrically, which correlates with the biofilm mass.
XTT Reduction Assay Protocol:
-
Biofilm Formation: Biofilms are grown in a 96-well plate as described above.
-
Washing: Non-adherent cells are removed with PBS.
-
XTT Labeling: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, in combination with an electron-coupling agent such as menadione, is added to each well.
-
Incubation: The plate is incubated in the dark to allow for the metabolic conversion of XTT to a formazan product by viable cells.
-
Quantification: The absorbance of the formazan product is measured spectrophotometrically, which is proportional to the number of metabolically active cells in the biofilm.[5][6][7][8][9]
Cytotoxicity Assay
The cytotoxicity of this compound against human cancer cell lines is commonly assessed using the MTT assay.[10][11][12][13]
Protocol:
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured spectrophotometrically. The IC50 value is calculated as the drug concentration that reduces cell viability by 50%.
Experimental and Logical Workflows
Caption: General Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound (compound B05) is a promising new antifungal candidate with potent activity against a variety of fungal pathogens, including drug-resistant strains. Its mechanism of action, believed to be the inhibition of CYP51 and biofilm formation, is consistent with the established pharmacology of azole antifungals. The low in vitro cytotoxicity suggests a potential for a good therapeutic window. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel selenium-containing azole.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. researchgate.net [researchgate.net]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
An In-depth Technical Guide on the Mechanism of Action of Selenium-Containing Azole Antifungals
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of selenium-containing azole antifungals, an emerging class of compounds with potent activity against pathogenic fungi, including azole-resistant strains. The guide details their primary molecular target, the unique role of the selenium atom in enhancing efficacy, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for all azole antifungals, including their selenium-containing counterparts, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2]
The inhibition occurs at a specific, critical step in the ergosterol biosynthesis pathway, which is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[4][5]
Selenium-containing azoles, like conventional azoles, act as potent inhibitors of CYP51. The azole moiety (typically a triazole or imidazole ring) of the molecule binds to the heme iron atom at the active site of the CYP51 enzyme.[6] This interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.[7] The consequence of this inhibition is twofold:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[8]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure and function.[7][9]
This disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[3]
The Specific Role of Selenium: Enhancing Antifungal Potency
The incorporation of a selenium atom into the azole structure is a key innovation based on the principle of bioisosterism, where selenium replaces an oxygen or sulfur atom.[2] This substitution significantly enhances the antifungal properties of the molecule through several mechanisms.
2.1 Enhanced CYP51 Inhibition The primary role of the selenium atom is to improve the compound's interaction with the fungal CYP51 enzyme. Molecular docking studies suggest that selenium-containing side chains can exploit a narrow hydrophobic cleft within the enzyme's active site more effectively than traditional azoles like fluconazole.[10][11] The introduction of selenium can:
-
Increase Molecular Flexibility: This allows the compound to adopt an optimal conformation for binding within the active site.[12]
-
Improve Binding Affinity: The selenium atom can form stronger interactions with amino acid residues in the hydrophobic channel of the enzyme, leading to more potent inhibition.[11]
-
Overcome Resistance: By binding more tightly and potentially in a different orientation, selenium-azoles can be effective against fungal strains that have developed resistance to conventional azoles through mutations in the CYP51 gene.[2]
2.2 Induction of Oxidative Stress Beyond direct enzyme inhibition, some selenium compounds are known to induce oxidative stress by generating reactive oxygen species (ROS).[13][14] While the primary mechanism for selenium-azoles is CYP51 inhibition, a secondary pro-oxidative effect within the fungal cell cannot be ruled out. This dual-action mechanism could contribute to their potent fungicidal activity. The generation of ROS can lead to widespread damage of essential cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis or programmed cell death.[13]
Data Presentation: In Vitro Antifungal Activity
The potency of selenium-containing azole derivatives has been demonstrated through extensive in vitro testing. The following tables summarize Minimum Inhibitory Concentration (MIC) data for representative compounds against various pathogenic fungal strains, including those resistant to fluconazole (FCZ-R).
Table 1: MIC (µg/mL) of Selenium-Containing Miconazole Analogues
| Compound | C. albicans 5314 | C. albicans (FCZ-R) | C. glabrata | C. parapsilosis | C. krusei |
|---|---|---|---|---|---|
| A03 [2][3] | 0.01 | 0.25 - 2.0 | >64 | 0.03 | 0.5 |
| B17 [3] | 0.02 | 0.25 - 4.0 | 4.0 | 0.03 | 0.5 |
| Miconazole | 0.03 | 1.0 - >64 | 0.5 | 0.03 | 0.25 |
| Fluconazole | 0.25 | >64 | 8.0 | 0.5 | 16 |
(Data extracted from multiple studies for comparison)[2][3]
Table 2: MIC (µg/mL) of Diselenide and Selenide Azole Derivatives
| Compound | C. albicans SC5314 | C. albicans 901 (FCZ-R) | C. glabrata 54 | C. parapsilosis 2 | C. krusei 1 |
|---|---|---|---|---|---|
| B01 (Diselenide) [10] | 0.125 | 2 | 1 | 0.06 | 0.5 |
| B11 (Selenide) [3] | 0.03 | 1 | 4 | 0.06 | 0.5 |
| Fluconazole [10] | 0.25 | >64 | 8 | 0.5 | 16 |
(Data extracted from multiple studies for comparison)[3][10]
Experimental Protocols
The characterization of selenium-containing azole antifungals involves a standardized set of in vitro and in vivo experiments.
4.1 Antifungal Susceptibility Testing (Broth Microdilution) This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation: Fungal strains are cultured on appropriate agar plates. A stock solution of the test compound is prepared, typically in DMSO.
-
Inoculum: A standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) is prepared in RPMI-1640 medium.
-
Microdilution: The test compound is serially diluted in a 96-well microtiter plate. The fungal inoculum is added to each well.
-
Incubation: Plates are incubated at 35-37°C for 24-48 hours.[15]
-
Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to a drug-free control. This is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]
4.2 Ergosterol Biosynthesis Inhibition Assay This assay quantifies the reduction in cellular ergosterol content.
-
Treatment: Fungal cells are grown to mid-log phase and then treated with various concentrations of the test compound for several hours.
-
Sterol Extraction: Cells are harvested, and total sterols are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with n-heptane.
-
Quantification: The extracted sterols are analyzed by spectrophotometry (scanning from 240 to 300 nm) or by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: The amount of ergosterol in treated cells is compared to that in untreated controls to determine the percentage of inhibition.[17]
4.3 Molecular Docking Studies Computational simulations are used to predict the binding mode of the compounds with the target enzyme.
-
Preparation: The 3D crystal structure of the target enzyme (e.g., C. albicans CYP51) is obtained from a protein data bank. The structure of the selenium-azole compound is built and optimized using molecular modeling software.
-
Docking: The compound (ligand) is docked into the active site of the enzyme (receptor) using software like AutoDock or Glide. The program calculates the most favorable binding poses and estimates the binding affinity (docking score).
-
Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's amino acid residues, providing insight into the structural basis of inhibition.[2][10]
4.4 In Vivo Efficacy (Murine Model of Systemic Infection) This protocol assesses the therapeutic potential of the compounds in a living organism.
-
Infection: Immunocompetent or immunocompromised mice are infected systemically (e.g., via tail vein injection) with a lethal dose of a pathogenic fungus, such as Candida albicans.[10]
-
Treatment: At a set time post-infection, groups of mice are treated with the test compound (e.g., intraperitoneal or oral administration), a control drug (e.g., fluconazole), or a vehicle control. Treatment may be administered for several consecutive days.
-
Monitoring: Mice are monitored for survival over a period of 14-21 days.
-
Fungal Burden: In separate experiments, mice are euthanized at specific time points, and organs (typically kidneys) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).[10] A significant reduction in fungal burden in treated mice compared to controls indicates in vivo efficacy.
Conclusion
Selenium-containing azole antifungals represent a highly promising class of therapeutic agents for combating invasive fungal infections. Their primary mechanism of action is the potent inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. The strategic incorporation of selenium enhances their binding affinity to the target enzyme, allowing for increased potency and efficacy against both susceptible and azole-resistant fungal strains. While direct enzyme inhibition is the core mechanism, the potential for secondary effects, such as the induction of oxidative stress, may also contribute to their powerful antifungal activity. Continued research and development in this area hold significant potential for addressing the growing challenge of antifungal drug resistance.
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanosterol 14α-Demethylase:Target of the Antifungal Drugs [pibb.ac.cn]
- 6. Biochemical approaches to selective antifungal activity. Focus on azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selenium compounds have disparate abilities to impose oxidative stress and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nontoxic Levels of Se-Containing Compounds Increase Survival by Blocking Oxidative and Inflammatory Stresses via Signal Pathways Whereas High Levels of Se Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Antifungal Agent 43 (Compound B05)
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an antifungal agent designated as "Antifungal Agent 43 (Compound B05)." The following technical guide has been generated using a representative, well-documented antifungal agent, Compound 5, isolated from the endolichenic fungus Daldinia childiae, to illustrate the requested format and content for an in-depth analysis of a novel antifungal compound. The data and experimental protocols are based on published findings for Compound 5 and are intended to serve as a comprehensive example.
Core Antifungal Properties of Compound 5
Compound 5, a secondary metabolite from the endolichenic fungus Daldinia childiae, has demonstrated significant antimicrobial activity against a range of pathogenic fungi. This technical guide delineates its mechanism of action, supported by quantitative data and detailed experimental protocols.
Quantitative Susceptibility Testing
The antifungal efficacy of Compound 5 was determined using standard broth microdilution methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were established for various fungal pathogens.
| Fungal Strain | MIC (µg/mL)[1][2] | MFC (µg/mL)[1] |
| Candida albicans 10213 | 16[1][2] | 64[1] |
| Micrococcus luteus 261 | 16[1][2] | Not Reported |
| Proteus vulgaris Z12 | 16[1][2] | 64[1] |
| Shigella sonnei | 16[1][2] | Not Reported |
| Staphylococcus aureus 6538 | 16[1][2] | 64[1] |
Inhibitory Effects on Fungal Growth
The growth inhibitory properties of Compound 5 against Candida albicans 10213 were monitored over time. The results indicate a significant dose-dependent inhibition of fungal proliferation.
| Time (hours) | Control (OD600) | Compound 5 (16 µg/mL) (OD600) |
| 0 | ~0.1 | ~0.1 |
| 10 | ~0.8 | ~0.2 |
| 20 | ~1.5 | ~0.25 |
Mechanism of Action: Disruption of Cell Membrane Integrity
Preliminary studies suggest that Compound 5 exerts its antifungal effect by compromising the fungal cell wall and membrane permeability. This leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death.
Signaling Pathway of Cell Permeability Disruption
The following diagram illustrates the proposed mechanism of action of Compound 5 on a fungal cell.
Caption: Proposed mechanism of action of Compound 5 on fungal cell permeability.
Experimental Protocols
Broth Microdilution Assay for MIC and MFC Determination
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired concentration.
-
Preparation of Compound 5 Dilutions: Compound 5 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the serially diluted Compound 5. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Compound 5 that causes complete inhibition of visible fungal growth.
-
MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Nucleic Acid and Protein Leakage Assay
-
Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with sterile phosphate-buffered saline (PBS).
-
Treatment with Compound 5: The fungal cells are resuspended in PBS containing varying concentrations of Compound 5 (e.g., 1x MIC, 2x MIC) and incubated at 37°C.
-
Sample Collection: At different time intervals, aliquots of the cell suspension are collected and centrifuged to separate the cells from the supernatant.
-
Measurement of Leaked Components: The supernatant is analyzed for the presence of nucleic acids and proteins using a spectrophotometer at wavelengths of 260 nm and 280 nm, respectively. An increase in absorbance over time indicates leakage of these intracellular components.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines the workflow for investigating the mechanism of action of a novel antifungal agent.
Caption: Workflow for elucidating the mechanism of action of a novel antifungal compound.
References
- 1. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]
- 2. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Agent 43 (Compound B05): A Technical Overview of its Activity Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with demonstrated in vitro activity against a range of Candida species, including clinically relevant strains and those exhibiting resistance to conventional antifungal therapies. This technical guide provides a comprehensive summary of the available data on the spectrum of activity of this compound, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action targeting the fungal enzyme CYP51.
Spectrum of Activity
This compound has been evaluated for its minimum inhibitory concentration (MIC) against various Candida species, including both susceptible and azole-resistant strains. The quantitative data from these susceptibility tests are summarized in the tables below.
Table 1: In Vitro Susceptibility of Reference Candida Strains to this compound
| Candida Species | Strain | MIC (µg/mL)[1][2] |
| Candida albicans | SC5314 | 1[1][2] |
| Candida zeylanoides | 1[1][2] | |
| Candida albicans | 4[1][2] | |
| Candida parapsilosis | 4[1][2] | |
| Candida glabrata | 8[1][2] | |
| Candida krusei | 8[1][2] |
Table 2: In Vitro Susceptibility of Azole-Resistant Candida albicans Strains to this compound
| Strain ID | Resistance Profile | MIC (µg/mL)[1][2] |
| CaR | Azole-Resistant | 2[1][2] |
| 632 | Azole-Resistant | 4[1][2] |
| 901 | Azole-Resistant | 4[1][2] |
| 904 | Azole-Resistant | 4[1][2] |
| 17# | Azole-Resistant | 32[1][2] |
Experimental Protocols
The following section details the methodologies employed in the referenced study to determine the antifungal activity of this compound.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
Materials:
-
This compound (Compound B05)
-
Candida species isolates (reference and clinical strains)
-
RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum: Candida strains were cultured on Sabouraud dextrose agar (SDA) plates at 35°C for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Preparation of Antifungal Agent Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in RPMI 1640 medium to achieve final concentrations ranging from 0.25 to 128 µg/mL in the microtiter plates.
-
Microdilution Assay: 100 µL of the standardized fungal inoculum was added to each well of the 96-well plate containing 100 µL of the serially diluted this compound. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) were included on each plate.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometric reading at 530 nm.
Mechanism of Action: Targeting CYP51
This compound, as a selenium-containing azole derivative, is proposed to exert its antifungal effect through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.
Proposed Signaling Pathway for CYP51 Inhibition
Caption: Proposed mechanism of action of this compound.
By binding to the hydrophobic cleft of CYP51, this compound is thought to disrupt the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1] This inhibition leads to the depletion of ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane. The concomitant accumulation of toxic 14α-methylated sterol precursors further disrupts membrane function, ultimately leading to the inhibition of fungal growth.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
Conclusion
This compound (compound B05) demonstrates promising in vitro activity against a spectrum of Candida species, including azole-resistant isolates. Its mechanism of action is hypothesized to be the inhibition of CYP51, a validated and crucial target in fungal pathogens. The provided experimental protocols offer a standardized method for the further evaluation of this and other novel antifungal compounds. Further research is warranted to explore the in vivo efficacy, safety profile, and the potential for this agent in the treatment of candidiasis.
References
A Technical Guide to the In Vitro Antifungal Activity of Novel Selenium-Containing Azoles
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a significant global health challenge. Azole antifungals, the most widely used class of drugs for these infections, are facing declining efficacy due to resistance. This has spurred the exploration of novel chemical scaffolds, with selenium-containing azoles emerging as a promising area of research. The bioisosteric replacement of sulfur or oxygen with selenium in known azole structures has led to the development of compounds with potent, broad-spectrum antifungal activity, even against drug-resistant strains.[1] This guide provides an in-depth overview of the in vitro activity, mechanism of action, and experimental evaluation of these next-generation antifungal candidates.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for selenium-containing azoles, like their traditional counterparts, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for the fungal cell membrane, analogous to cholesterol in mammalian cells, where it regulates membrane fluidity and integrity.
By binding to the heme iron in the active site of CYP51, selenium-azoles block the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane stress disrupts cellular function, inhibits fungal growth, and can ultimately lead to cell death.[4][5] Molecular docking studies suggest that selenium-containing side chains can form favorable interactions within the hydrophobic cleft of the CYP51 active site, potentially enhancing binding affinity compared to existing drugs like fluconazole.[3][6]
References
- 1. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Identification and Pathway Analysis of a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification, pathway analysis, and preclinical evaluation of a novel selenium-containing azole derivative, a potent antifungal agent. The document details the molecular target, mechanism of action, and summarizes the key quantitative data from preclinical studies. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation.
Executive Summary
Fungal infections, particularly those caused by drug-resistant strains, pose a significant and growing threat to global health. The development of novel antifungal agents with distinct mechanisms of action is a critical area of research. This guide focuses on a recently developed selenium-containing azole derivative, identified as a potent inhibitor of fungal growth. Research indicates this compound, referred to in its series as compound B01 , demonstrates significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains. Its primary molecular target has been identified as lanosterol 14α-demethylase (CYP51 or Erg11p), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, the agent disrupts the integrity of the fungal cell membrane, leading to cell death. This guide consolidates the available data on its antifungal activity, biofilm inhibition, and cytotoxicity, and provides detailed methodologies for the key experiments performed.
Target Identification and Pathway Analysis
The primary molecular target of this novel antifungal agent was identified as CYP51 (lanosterol 14α-demethylase). This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[1][2]
The Ergosterol Biosynthesis Pathway
Ergosterol is an essential sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4][5] The biosynthesis of ergosterol is a complex, multi-step process. The target enzyme, CYP51, catalyzes the C14-demethylation of lanosterol. Inhibition of CYP51 disrupts the pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6][7] This alteration of the sterol profile compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and viability.[6]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by the selenium-containing azole agent.
Quantitative Data Summary
The antifungal activity and cytotoxicity of the lead compound from the studied series (B01) have been quantified through various in vitro assays. The results are summarized below for comparative analysis.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for the lead compound were determined against a panel of pathogenic fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Lead Compound B01
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans (SC5314) | 1 |
| Candida zeylanoides | 1 |
| Candida albicans (clinical) | 4 |
| Candida parapsilosis | 4 |
| Candida glabrata | 8 |
| Candida krusei | 8 |
| Fluconazole-Resistant C. albicans (CaR) | 2 |
| Fluconazole-Resistant Strain 632 | 4 |
| Fluconazole-Resistant Strain 901 | 4 |
| Fluconazole-Resistant Strain 904 | 4 |
| Fluconazole-Resistant Strain 17# | 32 |
Data sourced from MedChemExpress product sheet referencing Xu H, et al. (2022).[8]
Biofilm Inhibition
The agent has demonstrated the ability to inhibit the formation of fungal biofilms, which are a significant factor in drug resistance and infection persistence.
Cytotoxicity Profile
The cytotoxic effects of the antifungal agent were evaluated against human cancer cell lines to assess its potential for off-target effects. The half-maximal inhibitory concentration (IC50) was determined.
Table 2: In Vitro Cytotoxicity (IC50) of Lead Compound B01
| Human Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
Data sourced from MedChemExpress product sheet referencing Xu H, et al. (2022).[8]
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments conducted to evaluate the antifungal agent. A general experimental workflow is presented first, followed by specific protocols.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution MIC)
This protocol is based on the standards for antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).[9][10][11]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.
-
Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add 200 µL of the antifungal agent (at 2x the highest desired final concentration) to the wells in column 12.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard 100 µL from column 2. Column 1 serves as the drug-free growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to all wells (columns 1 through 12).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the agent at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
Protocol: Biofilm Inhibition Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of cells within a biofilm to quantify the effect of an inhibitory compound.[12][13][14]
-
Biofilm Formation:
-
Prepare a fungal suspension as described in the MIC protocol (Step 1).
-
Add 100 µL of the standardized fungal suspension to the wells of a flat-bottomed 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of the antifungal agent to the wells.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation in the presence of the agent.
-
-
XTT Staining and Measurement:
-
Prepare an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS) and a menadione solution (e.g., 10 mM in acetone).
-
Immediately before use, mix the XTT solution with the menadione solution (e.g., at a 20:1 volume ratio).
-
Carefully wash the biofilms twice with PBS to remove planktonic cells and residual medium.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Data Analysis:
-
Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
The reduction in color intensity in treated wells compared to the untreated control indicates the degree of biofilm inhibition.
-
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][15]
-
Cell Seeding:
-
Culture the desired human cell line (e.g., MDA-MB-231) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antifungal agent in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Staining and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and leave the plate at room temperature in the dark for at least 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]
- 9. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 15. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Antifungal Agent 43
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative demonstrating significant in vitro antifungal activity. This document provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for this compound. The primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide summarizes the current understanding of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action. While in vivo pharmacokinetic data for this compound is not yet publicly available, this guide discusses the promising characteristics of closely related compounds from the same chemical series.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent inhibitory activity against a range of fungal pathogens, including clinically relevant Candida species. Its efficacy extends to some strains that have developed resistance to existing azole antifungals.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) of this compound has been determined against several fungal strains, demonstrating its broad-spectrum potential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (sc5314) | 1[1] |
| Candida zeylanoides | 1[1] |
| Candida albicans | 4[1] |
| Candida parapsilosis | 4[1] |
| Candida glabrata | 8[1] |
| Candida krusei | 8[1] |
Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]
Activity Against Azole-Resistant Strains
A significant feature of this compound is its activity against fungal strains with known resistance to azoles, suggesting it may overcome some existing resistance mechanisms.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Azole-Resistant Fungal Strains
| Fungal Strain | MIC (μg/mL) |
| Strain CaR | 2[1] |
| Strain 632 | 4[1] |
| Strain 901 | 4[1] |
| Strain 904 | 4[1] |
| Strain 17# | 32[1] |
Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]
In Vitro Cytotoxicity
Preclinical assessment of cytotoxicity is crucial for evaluating the therapeutic potential of a new chemical entity. This compound has been evaluated against several human cancer cell lines to determine its 50% inhibitory concentration (IC50), providing an indication of its potential for off-target effects. The results suggest low toxicity in these cell lines.
Table 3: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 5.04[1] |
| PC-3 (Prostate Cancer) | 7.43[1] |
| HL-60 (Leukemia) | 14.74[1] |
Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]
Pharmacokinetics
As of the latest available information, specific in vivo pharmacokinetic data for this compound (compound B05), including absorption, distribution, metabolism, and excretion (ADME), have not been published. However, studies on closely related selenium-containing azole derivatives from the same research program provide promising insights. For instance, compound B01 from the same series was selected for in vivo evaluation based on its superior pharmacological profile, which included good metabolic stability in liver microsome assays[2][3]. Another related compound, B17, has undergone pharmacokinetic studies, indicating that research into the in vivo behavior of this class of compounds is progressing[2][3]. The development of these analogs suggests a focus on optimizing pharmacokinetic properties to enhance therapeutic potential.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, targets the fungal cell membrane by disrupting the biosynthesis of ergosterol, an essential component for fungal cell viability. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is a member of the cytochrome P450 family (CYP51). This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the integrity and function of the fungal cell membrane, leading to the cessation of growth and cell death.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to characterize novel antifungal agents. While the specific parameters for the study of this compound are detailed in the primary literature, these represent standardized and widely accepted protocols.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25-128 µg/mL).
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PC-3, HL-60) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-10 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition and Incubation: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound is a promising new chemical entity with potent in vitro activity against a range of fungal pathogens, including azole-resistant strains. Its mechanism of action via the inhibition of CYP51 is well-established for the azole class of antifungals. While the currently available data is primarily from in vitro studies, the favorable cytotoxicity profile and the progression of related compounds to in vivo and pharmacokinetic testing are encouraging. Future research should focus on comprehensive in vivo pharmacokinetic and efficacy studies to fully elucidate the therapeutic potential of this compound. Further investigation into its activity against a broader range of clinical isolates and its potential for combination therapy would also be of significant interest to the drug development community.
References
Technical Guide: Inhibition of Fungal Biofilm Formation by Antifungal Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, contribute to persistent and recurrent infections. The development of novel antifungal agents with potent antibiofilm activity is therefore a critical area of research. This technical guide focuses on Antifungal Agent 43 (also referred to as compound B05), a novel selenium-containing azole derivative, and its inhibitory effects on fungal biofilm formation. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.
This compound emerges from a series of selenium-containing miconazole derivatives designed to exploit the hydrophobic cleft of the fungal lanosterol 14α-demethylase (CYP51) enzyme. By inhibiting this key enzyme in the ergosterol biosynthesis pathway, this compound disrupts fungal cell membrane integrity and, consequently, hinders biofilm formation, even in azole-resistant strains.
Data Presentation: Quantitative Efficacy of this compound and Analogs
The following tables summarize the available quantitative data on the antifungal and cytotoxic activity of this compound (B05) and its analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (B05) against Various Fungal Strains
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (SC5314) | 1 |
| Candida zeylanoides | 1 |
| Candida albicans (clinical isolate) | 4 |
| Candida parapsilosis | 4 |
| Candida glabrata | 8 |
| Candida krusei | 8 |
| Candida albicans (Azole-resistant strain CaR) | 2 |
| Candida albicans (Azole-resistant strain 632) | 4 |
| Candida albicans (Azole-resistant strain 901) | 4 |
| Candida albicans (Azole-resistant strain 904) | 4 |
| Candida albicans (Azole-resistant strain 17#) | 32 |
Data sourced from publicly available information on this compound (compound B05)[1].
Table 2: Cytotoxicity (IC50) of this compound (B05) against Human Cancer Cell Lines
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
These data indicate the low toxicity profile of this compound against mammalian cells[1].
Mechanism of Action: Targeting Ergosterol Biosynthesis and Biofilm-Related Signaling
As a novel azole derivative, the primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.
The inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane has profound downstream effects on fungal physiology, including the inhibition of processes crucial for biofilm formation, such as the yeast-to-hyphae transition in Candida albicans.
The Ras1-cAMP-PKA signaling pathway is a master regulator of morphogenesis and virulence in Candida albicans, including the switch from yeast to hyphal growth, a key step in biofilm development. The localization and function of key proteins in this pathway, such as the GTPase Ras1, are dependent on a properly formed cell membrane. By disrupting ergosterol synthesis and altering membrane composition, this compound is proposed to interfere with the proper functioning of the Ras1-cAMP-PKA pathway, leading to a downstream reduction in the expression of hyphae-specific and adhesion-related genes.
Caption: Proposed mechanism of this compound on the Ras1-cAMP-PKA pathway.
Experimental Protocols
While the specific experimental details for this compound are proprietary to the original research, this section provides detailed, standardized protocols for key assays used to evaluate the inhibition of fungal biofilm formation. These methods are widely accepted and can be adapted for testing novel antifungal compounds.
Protocol 1: Fungal Biofilm Inhibition Assay using Crystal Violet
This protocol quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Antifungal Treatment: Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the plate three times with sterile distilled water to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol to each well and incubate for 30 minutes to solubilize the stain.
-
Quantification: Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Fungal Biofilm Metabolic Activity Assay using XTT
This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Candida albicans strain
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-4 of the Crystal Violet protocol.
-
Washing: After incubation, gently aspirate the medium and wash the biofilms twice with 200 µL of PBS.
-
XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione working solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 (v/v).
-
Incubation with XTT: Add 100 µL of the XTT-menadione working solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and evaluating the antibiofilm activity of a novel compound like this compound.
Caption: General workflow for assessing antifungal biofilm inhibition.
Logical Relationship Diagram: From Target to Effect
This diagram illustrates the logical progression from the molecular target of this compound to its ultimate effect on fungal biofilm formation.
Caption: Logical progression of this compound's antibiofilm effect.
Conclusion
This compound represents a promising novel compound in the fight against fungal biofilms. Its targeted inhibition of CYP51, leading to disruption of the fungal cell membrane and subsequent interference with key signaling pathways for biofilm formation, underscores its potential as a next-generation antifungal. The quantitative data demonstrate its potent activity against a range of clinically relevant fungal species, including azole-resistant strains, with a favorable low toxicity profile. The standardized experimental protocols and workflow diagrams provided in this guide offer a framework for the continued evaluation of this and other novel antibiofilm agents. Further research into the precise molecular interactions of this compound with biofilm-regulatory pathways will be crucial for its development as a therapeutic agent.
References
Initial Toxicity Screening of Antifungal Agent 43 in Cell Lines: A Technical Guide
Introduction
The development of novel antifungal agents is a critical area of research due to the rise of invasive fungal infections and increasing drug resistance. A crucial early step in the drug discovery pipeline is the assessment of a compound's potential toxicity to mammalian cells.[1][2][3] In vitro toxicity testing on cultured cell lines offers a rapid, cost-effective, and ethically considerate method to screen compounds and identify promising candidates for further preclinical development.[1][3][4] This guide provides a detailed overview of the standard methodologies for an initial toxicity screening, using the hypothetical "Antifungal agent 43" as a case study. The focus is on determining the agent's cytotoxic and cytostatic effects on various human cell lines.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and visual representations of key workflows and biological pathways.
Cell Line Selection for Cytotoxicity Profiling
The choice of cell lines is fundamental for a comprehensive initial toxicity screen. It is advisable to use a panel of cells that includes both cancerous and non-cancerous lines, as well as cells representing organs that are common targets for drug-induced toxicity, such as the liver and kidneys.[1] For this guide, we have selected the following human cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.
-
HEK293 (Human Embryonic Kidney): Represents a cell line derived from the kidney, a key organ in drug metabolism and excretion.[5]
-
HeLa (Human Cervical Cancer): A robust and commonly used cancer cell line for general cytotoxicity screening.
Core Cytotoxicity Assays
A multi-assay approach is recommended to build a comprehensive toxicity profile. Here, we detail three fundamental assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and an Annexin V/PI assay for determining the mode of cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7][8] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[7][9]
-
Cell Seeding: Seed HepG2, HEK293, and HeLa cells into separate 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C.[6][10] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8][9] A reference wavelength of >650 nm can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the agent that inhibits 50% of cell viability).[11][12]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage, making it a reliable indicator of compromised cell membrane integrity.[13][14][15]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preparing a parallel plate for the LDH assay. It is crucial to include three control groups:
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[16]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate and dye, as per the manufacturer's kit) to each well.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15][16][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)
To understand the mechanism of cell death induced by this compound, it's essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18][19] The Annexin V and Propidium Iodide (PI) assay is a common method for this purpose, typically analyzed via flow cytometry.[19][20]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of the initial toxicity screen.
Summary of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[11] The IC50 values for this compound are calculated from the dose-response curves of the MTT assay.
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HepG2 | 25.4 | 15.8 |
| HEK293 | 42.1 | 30.5 |
| HeLa | 12.7 | 8.2 |
Interpretation: The data suggests that this compound exhibits dose-dependent cytotoxicity against all tested cell lines. The lower IC50 values for the HeLa cell line compared to the non-cancerous HEK293 line may indicate a degree of selectivity towards cancer cells, which warrants further investigation.[5] The liver cell line (HepG2) shows intermediate sensitivity.
Summary of Membrane Damage and Cell Death Mechanism
The LDH and Annexin V/PI assay results provide deeper insight into the toxic effects at a specific concentration (e.g., 25 µM).
| Cell Line | Assay | % Result (at 25 µM, 24h) |
| HepG2 | LDH Release (% Cytotoxicity) | 45.2% |
| Early Apoptosis (Annexin V+/PI-) | 35.1% | |
| Late Apoptosis/Necrosis (Annexin V+/PI+) | 12.3% | |
| HeLa | LDH Release (% Cytotoxicity) | 68.5% |
| Early Apoptosis (Annexin V+/PI-) | 48.7% | |
| Late Apoptosis/Necrosis (Annexin V+/PI+) | 25.4% |
Interpretation: The significant LDH release confirms that this compound causes membrane damage. The Annexin V data strongly suggests that the primary mechanism of cell death is apoptosis.[19][20]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Experimental and Logical Workflows
References
- 1. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 3. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Molecular formula C₂₄H₂₆N₄Se₂ antifungal properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Antifungal Properties of the Organoselenium Compound Ebselen.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Organoselenium compounds have garnered considerable attention for their broad-spectrum biological activities, including potent antifungal effects. While the initial query focused on a compound with the molecular formula C₂₄H₂₄N₄Se₂, a thorough search of the scientific literature did not yield a specific, well-characterized antifungal agent with this composition. Therefore, this guide will focus on a representative and extensively studied organoselenium compound, Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), to provide a comprehensive overview of the antifungal properties characteristic of this class of molecules.
Ebselen is a synthetic organoselenium compound with a molecular formula of C₁₃H₉NOSe. It is known for its anti-inflammatory, antioxidant, and cytoprotective properties and has been investigated in numerous clinical trials for various indications, demonstrating a favorable safety profile.[1][2] More recently, its potent antifungal activity against a range of clinically important yeasts and molds has come to light, making it a promising candidate for drug repurposing and development.[1][3]
This technical guide provides a detailed summary of the antifungal properties of Ebselen, including its mechanism of action, quantitative antifungal activity, and relevant experimental protocols.
Physicochemical Properties of Ebselen
| Property | Value |
| Molecular Formula | C₁₃H₉NOSe |
| Molecular Weight | 274.18 g/mol |
| IUPAC Name | 2-phenyl-1,2-benzisoselenazol-3(2H)-one |
| CAS Number | 60940-34-3 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO and other organic solvents |
Antifungal Properties of Ebselen
Ebselen has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including various species of Candida and Cryptococcus.[1][2]
Quantitative Antifungal Activity Data
The minimum inhibitory concentrations (MICs) of Ebselen against several clinical isolates are summarized in the table below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | 0.5 - 2 | [1] |
| Candida glabrata | Clinical Isolates | 0.5 - 2 | [1] |
| Candida tropicalis | Clinical Isolates | 0.5 - 2 | [1] |
| Candida parapsilosis | Clinical Isolates | 0.5 - 2 | [1] |
| Cryptococcus neoformans | Clinical Isolates | 0.5 - 1 | [1] |
| Cryptococcus gattii | Clinical Isolates | 0.5 - 1 | [1] |
| Trichophyton mentagrophytes | Human Isolates | Geometric Mean: 0.442 | [4] |
| Trichophyton mentagrophytes | Animal Isolates | Geometric Mean: 0.518 | [4] |
Ebselen has also shown fungicidal activity, meaning it can kill fungal cells, not just inhibit their growth.[1] Time-kill assays have demonstrated that Ebselen can rapidly eradicate a high inoculum of C. albicans and C. neoformans within two hours of treatment at a concentration five times its MIC.[1]
Mechanism of Action
The antifungal mechanism of Ebselen is multifaceted and distinct from conventional antifungal agents. Its primary mode of action involves the disruption of the fungal redox homeostasis.[1][2]
-
Glutathione (GSH) Depletion: Ebselen reacts with intracellular glutathione (GSH), a crucial antioxidant in fungal cells, leading to its depletion.[1][5]
-
Reactive Oxygen Species (ROS) Production: The depletion of GSH disrupts the delicate balance of reactive oxygen species (ROS), leading to a significant increase in their intracellular levels.[1][2] This oxidative stress causes damage to vital cellular components, including proteins, lipids, and DNA, ultimately leading to fungal cell death.[1]
-
Inhibition of Plasma Membrane H⁺-ATPase (Pma1p): Ebselen has also been shown to inhibit the plasma membrane proton-translocating ATPase (Pma1p).[6][7] This enzyme is essential for maintaining the electrochemical proton gradient across the fungal plasma membrane and for nutrient uptake. Its inhibition disrupts these critical cellular functions.[6]
The following diagram illustrates the proposed mechanism of action of Ebselen in fungal cells.
Caption: Proposed antifungal mechanism of action of Ebselen.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Ebselen's antifungal properties.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[8]
1. Inoculum Preparation:
- Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
- A few colonies are suspended in sterile saline (0.85% NaCl).
- The cell density is adjusted to 1-5 x 10⁶ cells/mL using a spectrophotometer (OD₅₃₀).
- The suspension is then diluted 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Drug Dilution:
- Ebselen is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Serial twofold dilutions of Ebselen are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 16 µg/mL.
3. Incubation:
- 100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted drug.
- The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of Ebselen that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well, as determined visually or by reading the absorbance at 490 nm with a microplate reader.
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay
The cytotoxicity of Ebselen against mammalian cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
1. Cell Seeding:
- Mammalian cells (e.g., HepG2 human liver cancer cell line) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
2. Compound Treatment:
- The cells are treated with various concentrations of Ebselen (typically ranging from 1 to 100 µM) for 24-72 hours.
3. MTT Addition:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
4. Formazan Solubilization:
- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Efficacy in a Caenorhabditis elegans Infection Model
The in vivo antifungal activity of Ebselen has been assessed using a C. elegans infection model.[1]
1. Infection of C. elegans:
- C. elegans nematodes are infected by feeding on a lawn of pathogenic yeast (C. albicans or C. neoformans) grown on brain heart infusion (BHI) agar.
2. Antifungal Treatment:
- After infection, the nematodes are transferred to liquid medium containing Ebselen at various concentrations.
3. Assessment of Fungal Burden:
- After a defined treatment period, the nematodes are collected, washed, and mechanically disrupted to release the fungal cells.
- The lysate is serially diluted and plated on SDA plates to determine the number of colony-forming units (CFUs).
4. Data Analysis:
- The reduction in fungal burden in the Ebselen-treated group is compared to the untreated control group.
Synthesis of Ebselen
Several synthetic routes for Ebselen have been reported. A common method involves the reaction of 2-aminobenzoic acid with benzeneseleninyl chloride, followed by cyclization.[10] Another approach starts from N-phenylbenzamide.[5]
Conclusion
Ebselen is a promising organoselenium compound with potent and broad-spectrum antifungal activity. Its unique mechanism of action, which involves the disruption of fungal redox homeostasis, makes it an attractive candidate for further development, particularly for treating infections caused by drug-resistant fungal pathogens. The data presented in this technical guide, including its quantitative antifungal activity and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Ebselen and other organoselenium compounds as a novel class of antifungal agents.
References
- 1. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Ebselen and Diphenyl Diselenide Alone and in Combination with Drugs against Trichophyton mentagrophytes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibitory action of ebselen on fluconazole-resistant Candida albicans: role of the plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of ebselen against hydrogen peroxide-induced cytotoxicity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Antifungal Agent 43 on the Ergosterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent 43, a novel selenium-containing azole derivative, demonstrates potent antifungal activity through the targeted inhibition of the ergosterol biosynthesis pathway. This pathway is critical for fungal cell membrane integrity and fluidity, making it a well-established target for antifungal drugs.[1] this compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the conversion of lanosterol to ergosterol.[2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane function and inhibiting growth. Notably, this agent exhibits efficacy against a range of pathogenic Candida species, including strains resistant to conventional azole antifungals, while demonstrating low cytotoxicity against mammalian cell lines. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for evaluating the effects of this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound is the disruption of the ergosterol biosynthesis pathway, a metabolic route essential for fungal survival.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][5]
This compound, as an azole derivative, targets and inhibits lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene.[2][6] This enzyme is a cytochrome P450 monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.[6][7] By binding to the heme iron in the active site of CYP51, this compound blocks its catalytic activity.[2] This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and disrupt the proper packing of phospholipids, leading to increased membrane permeability and inhibition of fungal growth.[1]
Quantitative Data
The in vitro efficacy of this compound has been quantified against various fungal strains, including those with known resistance to other azoles. The following tables summarize the available data.
Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (SC5314) | 1 |
| Candida zeylanoides | 1 |
| Candida albicans | 4 |
| Candida parapsilosis | 4 |
| Candida glabrata | 8 |
| Candida krusei | 8 |
| Candida albicans (Azole-Resistant Strain CaR) | 2 |
| Candida albicans (Azole-Resistant Strain 632) | 4 |
| Candida albicans (Azole-Resistant Strain 901) | 4 |
| Candida albicans (Azole-Resistant Strain 904) | 4 |
| Candida albicans (Azole-Resistant Strain 17#) | 32 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Candida species.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Human Cancer Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
Table 2: In vitro cytotoxicity of this compound against human cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[8][9][10]
-
Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound is serially diluted two-fold in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive control for growth, and an uninoculated well serves as a negative control.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[9]
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control, as determined by visual inspection or by measuring the optical density at 600 nm.[8][11]
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of Candida biofilms.[12][13][14]
-
Cell Preparation: Candida cells are grown overnight, washed, and resuspended in RPMI medium to a standardized concentration (e.g., 1x10^6 cells/mL).
-
Adhesion Step: The cell suspension is added to the wells of a 96-well plate containing serial dilutions of this compound. The plate is incubated for a period (e.g., 90 minutes) to allow for cell adhesion.
-
Biofilm Growth: After the adhesion phase, non-adherent cells are washed away with phosphate-buffered saline (PBS), and fresh medium containing the respective concentrations of this compound is added. The plate is then incubated for 24-48 hours to allow for biofilm formation.
-
Quantification: The medium is removed, and the wells are washed with PBS. Biofilm viability can be quantified using a metabolic assay such as XTT or crystal violet staining. The Biofilm Inhibitory Concentration 50 (BIC50), the concentration required for 50% inhibition of biofilm formation, is then determined.[12]
Ergosterol Quantification by HPLC
This protocol is for the extraction and quantification of total cellular ergosterol to demonstrate inhibition of its synthesis.[15][16][17]
-
Fungal Culture and Treatment: Fungal cultures are grown to mid-log phase and then treated with various concentrations of this compound for a defined period.
-
Cell Harvesting and Saponification: Cells are harvested by centrifugation, washed, and the dry weight is determined. The cell pellet is resuspended in a saponification reagent (e.g., alcoholic potassium hydroxide) and incubated at a high temperature (e.g., 80°C) for 1 hour to hydrolyze sterol esters.[15]
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent such as n-hexane or a chloroform:methanol mixture.[16][17] The organic phase is collected and evaporated to dryness.
-
HPLC Analysis: The dried lipid extract is redissolved in an appropriate solvent (e.g., methanol) and injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. Ergosterol is separated and detected by its absorbance at 282 nm.[18]
-
Quantification: The amount of ergosterol in the sample is quantified by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.
CYP51 Inhibition Assay (Fluorescence-based)
This in vitro assay directly measures the inhibition of the target enzyme, CYP51.[19][20][21]
-
Reagents: This assay requires recombinant fungal CYP51, a fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC), and an NADPH regenerating system.[20][21]
-
Assay Setup: The reaction is performed in a 96-well plate. Recombinant CYP51 is pre-incubated with various concentrations of this compound in a suitable buffer.
-
Reaction Initiation: The fluorogenic substrate BOMCC is added, followed by the NADPH regenerating system to initiate the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the increase in fluorescence, resulting from the O-dealkylation of BOMCC by active CYP51, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]
Conclusion
This compound represents a promising development in the search for new antifungal therapies. Its targeted inhibition of CYP51 in the ergosterol biosynthesis pathway provides a clear and potent mechanism of action against pathogenic fungi. The quantitative data demonstrate its efficacy against both susceptible and resistant Candida species, with a favorable low cytotoxicity profile. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and other novel antifungal compounds. Continued research into selenium-containing azoles like this compound is warranted to fully elucidate their therapeutic potential in combating invasive fungal infections.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro biofilm inhibition assay in microtiter plates [bio-protocol.org]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. cypex.co.uk [cypex.co.uk]
- 21. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 43 is a novel selenium-containing azole derivative with demonstrated in vitro activity against a range of fungal pathogens, including clinically relevant Candida species.[1] This document provides detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for the evaluation of its antifungal activity, monitoring for the development of resistance, and establishing its potential clinical utility. The primary methods covered are broth microdilution and disk diffusion.
This compound: Compound Profile
| Property | Details |
| Compound Name | This compound (compound B05) |
| Catalog Number | HY-151442[1] |
| Molecular Formula | C₂₄H₂₆N₄Se₂[1] |
| Molecular Weight | 528.41[1] |
| Target | Fungal[1] |
| Pathway | Anti-infection[1] |
| Mechanism of Action | Inhibition of biofilm formation[1] |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antifungal Activity of this compound against Susceptible Fungi Strains [1]
| Fungal Strain | MIC (μg/mL) |
| C. albicans (sc5314) | 1 |
| C. zeylanoides | 1 |
| C. albicans | 4 |
| C. parapsilosis | 4 |
| C. glabrata | 8 |
| C. krusei | 8 |
Table 2: In Vitro Antifungal Activity of this compound against Azole-Resistant Strains [1]
| Fungal Strain | MIC (μg/mL) |
| Strain CaR | 2 |
| Strain 632 | 4 |
| Strain 901 | 4 |
| Strain 904 | 4 |
| Strain 17# | 32 |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This method is considered the gold standard for determining the MIC of an antifungal agent.[2] The following protocol is based on the CLSI M27 and EUCAST guidelines.[3][4]
Materials:
-
This compound powder
-
Sterile, untreated 96-well U-bottom microdilution plates[3][4]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[3]
-
Glucose
-
Fungal isolates
-
Sterile water
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh this compound powder on a calibrated analytical balance.[3]
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in RPMI 1640 medium.
-
-
Preparation of Microdilution Plates:
-
Perform two-fold serial dilutions of this compound in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.25 to 128 μg/mL.[1]
-
The final volume in each well should be 100 µL after adding the inoculum.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the inoculum density spectrophotometrically to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[2]
-
For azoles, the endpoint is read as the lowest concentration that results in a 50% inhibition of growth compared to the growth control well.[2]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Antifungal Agent 43 against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a significant fungal pathogen, and the emergence of antifungal resistance necessitates robust methods for evaluating the efficacy of new therapeutic agents.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] This document provides a detailed protocol for determining the MIC of a novel antifungal agent, designated here as "Antifungal Agent 43," against C. albicans. The methodology is based on the widely recognized broth microdilution procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of C. albicans with serial dilutions of this compound in a 96-well microtiter plate.[1][3] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a growth control well.[3] For most antifungal agents, including azoles and echinocandins, this is typically a ≥50% reduction in turbidity.[3]
Experimental Protocol
This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.1 guidelines for yeast susceptibility testing.[1][2][4]
Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028 as a quality control strain)
-
This compound
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Multichannel pipette
-
Incubator (35°C)
-
Inverted mirror or plate reader
Procedure
1. Preparation of C. albicans Inoculum
a. Subculture C. albicans onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
b. From the fresh culture, select several well-isolated colonies (at least five) and suspend them in 5 mL of sterile saline.
c. Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08 to 0.10 at 625 nm) or by direct comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.
d. Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of the standardized suspension into 10 mL of RPMI-1640). This results in a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[3]
2. Preparation of this compound Dilutions
a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest final concentration to be tested to minimize solvent effects.
b. In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium. Typically, this is done by adding 100 µL of RPMI-1640 to wells 2 through 11 of a row. Then, add 200 µL of the highest concentration of the drug (at 2x the final desired concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.
c. Well 11 should contain only RPMI-1640 and will serve as the growth control (drug-free). Well 12 can serve as a sterility control (medium only).
3. Inoculation and Incubation
a. Using a multichannel pipette, add 100 µL of the prepared C. albicans working suspension to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test concentrations. The final inoculum density will be approximately 0.5-2.5 x 10^3 CFU/mL.[5]
b. Seal the plate or use a lid to prevent evaporation and contamination.
c. Incubate the plate at 35°C for 24 to 48 hours.[3]
4. Reading and Interpretation of MIC
a. After incubation, examine the plate for growth. The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.
b. Place the plate on an inverted mirror or use a microplate reader to determine the MIC.
c. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in growth (turbidity) compared to the growth control well.[3] This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).
Data Presentation
The following tables provide examples of how to structure quantitative data for MIC determination.
Table 1: Example MIC Determination for this compound against C. albicans
| Well | This compound Concentration (µg/mL) | Growth (+/-) | % Growth Inhibition |
| 1 | 64 | - | 100% |
| 2 | 32 | - | 100% |
| 3 | 16 | - | 100% |
| 4 | 8 | - | 100% |
| 5 | 4 | - | 100% |
| 6 | 2 | - | 90% |
| 7 | 1 | + | 50% |
| 8 | 0.5 | + | 20% |
| 9 | 0.25 | + | 0% |
| 10 | 0.125 | + | 0% |
| 11 | 0 (Growth Control) | + | 0% |
| 12 | 0 (Sterility Control) | - | N/A |
| MIC = 1 µg/mL |
Table 2: Quality Control (QC) Ranges for Reference Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Caspofungin | 0.5 - 2 |
| C. krusei ATCC 6258 | Fluconazole | 16 - 128 |
| C. albicans ATCC 90028 | Amphotericin B | 0.25 - 1 |
Visualizations
Below are diagrams created using the DOT language to illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Hypothetical signaling pathway of this compound in C. albicans.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 43 in Candida Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species, particularly Candida albicans, are a leading cause of opportunistic fungal infections in humans. A key virulence factor of Candida is its ability to form biofilms—structured communities of cells encased in a self-produced extracellular matrix.[1][2][3][4] These biofilms can form on both biological and inert surfaces, such as medical implants, leading to persistent and difficult-to-treat infections.[1][2][4] A critical feature of Candida biofilms is their high resistance to conventional antifungal therapies.[2][5][6][7] This resistance is multifactorial, stemming from the protective extracellular matrix, the high cell density within the biofilm, and the physiological heterogeneity of the cells.[2]
Antifungal agent 43, also known as compound B05, is a novel selenium-containing azole derivative that has demonstrated potent antifungal activity by inhibiting biofilm formation.[8][9] This compound targets CYP51, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[9] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately cell death.[10][11] this compound has shown efficacy against various Candida species, including strains resistant to conventional azole antifungals.[9] Furthermore, it exhibits low toxicity in human cancer cell lines, suggesting a favorable preliminary safety profile.[8][9]
These application notes provide a detailed protocol for evaluating the efficacy of this compound against Candida albicans biofilms in an in vitro setting. The described assays will enable researchers to determine the agent's ability to both inhibit biofilm formation and eradicate pre-formed biofilms.
Key Experiments and Methodologies
Two primary assays are detailed below to assess the antibiofilm activity of this compound:
-
Biofilm Inhibition Assay: To determine the concentration of this compound that prevents the formation of Candida biofilms.
-
Biofilm Eradication Assay: To determine the concentration of this compound required to eliminate pre-formed, mature Candida biofilms.
Quantification of biofilm viability will be performed using the 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) reduction assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[12][13][14][15]
Experimental Workflow
Caption: Experimental workflow for Candida biofilm inhibition and eradication assays.
Detailed Experimental Protocols
Materials
-
Candida albicans strain (e.g., SC5314)
-
This compound (Compound B05)
-
Yeast Peptone Dextrose (YPD) broth and agar
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO)
-
XTT sodium salt
-
Menadione
-
Sterile, flat-bottomed 96-well microtiter plates
-
Plate reader (spectrophotometer)
-
Incubator (37°C)
-
Orbital shaker
Protocol 1: Candida albicans Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.
1. Preparation of Candida albicans Inoculum: a. Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours. b. Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm). c. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium. d. Adjust the cell density to 1 x 10^6 cells/mL in RPMI-1640 medium using a hemocytometer or by measuring the optical density at 600 nm (OD600).
2. Preparation of this compound: a. Prepare a stock solution of this compound in DMSO. b. Create a series of two-fold serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL).[9] Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
3. Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the C. albicans inoculum (1 x 10^6 cells/mL). b. Add 100 µL of the serially diluted this compound to the corresponding wells. c. Include the following controls in triplicate:
- Positive Control: 100 µL of C. albicans inoculum + 100 µL of RPMI-1640 medium (biofilm formation without the agent).
- Negative Control: 200 µL of RPMI-1640 medium only (background absorbance).
- Vehicle Control: 100 µL of C. albicans inoculum + 100 µL of RPMI-1640 medium with the highest concentration of DMSO used. d. Seal the plates and incubate at 37°C for 24 hours on an orbital shaker (75 rpm) to allow for biofilm formation.[12]
4. Quantification of Biofilm Inhibition (XTT Assay): a. After incubation, carefully aspirate the medium from each well to remove non-adherent, planktonic cells. b. Gently wash the biofilms twice with 200 µL of sterile PBS, being careful not to dislodge the biofilm. c. Prepare the XTT-menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of a 0.5 mg/mL XTT solution in PBS with 5 µL of a 1 mM menadione solution in acetone. d. Add 100 µL of the XTT-menadione solution to each well. e. Incubate the plate in the dark at 37°C for 2-3 hours. f. Measure the absorbance at 490 nm using a microplate reader. g. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
Protocol 2: Candida albicans Biofilm Eradication Assay
This protocol evaluates the efficacy of this compound against pre-formed, mature biofilms.
1. Biofilm Formation: a. Prepare the C. albicans inoculum as described in Protocol 1, Step 1. b. Add 200 µL of the C. albicans inoculum (1 x 10^6 cells/mL in RPMI-1640) to the wells of a 96-well plate. c. Incubate the plate at 37°C for 24 hours on an orbital shaker (75 rpm) to allow for the formation of mature biofilms.
2. Treatment with this compound: a. After the initial 24-hour incubation, remove the medium containing planktonic cells. b. Wash the biofilms twice with 200 µL of sterile PBS. c. Prepare serial dilutions of this compound in RPMI-1640 medium as described in Protocol 1, Step 2. d. Add 200 µL of the diluted this compound to the wells containing the pre-formed biofilms. e. Include positive, negative, and vehicle controls as described in Protocol 1, Step 3c (with the positive control being the untreated mature biofilm). f. Incubate the plate for an additional 24 hours at 37°C.
3. Quantification of Biofilm Eradication (XTT Assay): a. Following the treatment period, quantify the remaining viable biofilm using the XTT assay as detailed in Protocol 1, Step 4. b. The percentage of biofilm eradication is calculated using the formula: % Eradication = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
Data Presentation
Quantitative data from the biofilm assays should be summarized in clear and structured tables to facilitate comparison. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) should be determined. MBIC is defined as the lowest concentration of the agent that results in a significant inhibition of biofilm formation (e.g., ≥80%) compared to the positive control. MBEC is the lowest concentration that causes a significant reduction in the viability of the pre-formed biofilm (e.g., ≥80%).
Table 1: Biofilm Inhibition by this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) ± SD | % Biofilm Inhibition |
| 0 (Positive Control) | 0% | |
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 16 | ||
| 32 | ||
| 64 | ||
| 128 | ||
| Vehicle Control | ||
| Negative Control |
Table 2: Biofilm Eradication by this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) ± SD | % Biofilm Eradication |
| 0 (Positive Control) | 0% | |
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 16 | ||
| 32 | ||
| 64 | ||
| 128 | ||
| Vehicle Control | ||
| Negative Control |
Proposed Mechanism of Action
This compound, as a selenium-containing azole, is proposed to inhibit the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key component of the ergosterol biosynthesis pathway.[9] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The Ras/cAMP/PKA signaling pathway is a critical regulator of morphogenesis and biofilm formation in C. albicans.[2] By affecting cell membrane integrity and function, this compound may indirectly interfere with this and other signaling pathways essential for biofilm development and maintenance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
Antifungal agent 43 preparation and solubility for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with potent antifungal properties.[1] It functions by inhibiting biofilm formation and has demonstrated significant activity against a range of fungal pathogens, including fluconazole-resistant strains.[1] These application notes provide detailed protocols for the preparation, solubilization, and use of this compound in a cell culture setting, along with relevant biological data and pathway information.
Chemical and Biological Properties
-
Product Name: this compound
-
Catalog Number: HY-151442 (MedChemExpress)
-
Molecular Formula: C₂₄H₂₆N₄Se₂
-
Molecular Weight: 528.41
-
Mechanism of Action: this compound targets and inhibits lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to inhibition of growth and proliferation.
Quantitative Data Summary
The biological activity of this compound has been evaluated against various fungal strains and human cell lines. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
Table 1: Antifungal Activity of Agent 43 (MIC)
| Fungal Strain | MIC (µg/mL) |
| C. albicans (sc5314) | 1 |
| C. zeylanoides | 1 |
| C. albicans | 4 |
| C. parapsilosis | 4 |
| C. glabrata | 8 |
| C. krusei | 8 |
| Azole-resistant C. albicans (CaR) | 2 |
| Azole-resistant C. albicans (strain 632) | 4 |
| Azole-resistant C. albicans (strain 901) | 4 |
| Azole-resistant C. albicans (strain 904) | 4 |
| Azole-resistant C. albicans (strain 17#) | 32 |
Data sourced from MedChemExpress product information, citing Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.[1]
Table 2: Cytotoxicity of Agent 43 in Human Cancer Cell Lines (IC50)
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
Data sourced from MedChemExpress product information, citing Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.[1] The data indicates low toxicity in these cell lines.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use in cell culture experiments. Based on common practices for similar selenium-containing azole compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare a 10 mM stock solution, weigh out 5.28 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder. For a 10 mM stock from 5.28 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell Culture Assays
This protocol outlines the process of diluting the stock solution to the desired final concentration in cell culture medium for experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cells/fungal strain
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture, it is advisable to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of sterile medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to obtain a 10 µM final concentration from a 1 mM intermediate, add 10 µL of the intermediate solution to 990 µL of the final culture volume.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on cell growth or viability.
-
Incubation: Gently mix the final solution and add it to your cell or fungal cultures. Incubate under the appropriate conditions for your experiment.
Visualizations
Signaling Pathway
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
References
Application of Antifungal Agent 43 in Azole-Resistant Candida Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with potent in vitro activity against a broad spectrum of Candida species, including strains resistant to conventional azole antifungals. This document provides detailed application notes and experimental protocols for the utilization of this compound in research settings focused on azole-resistant Candida. The agent's primary mechanism of action involves the inhibition of biofilm formation and targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key component in the ergosterol biosynthesis pathway.[1][2] With a molecular formula of C₂₄H₂₆N₄Se₂ and a molecular weight of 528.41, this compound presents a promising avenue for the development of new therapeutics to combat drug-resistant fungal infections.
Data Presentation
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's efficacy. The following tables summarize the in vitro activity of this compound against various Candida strains.
Table 1: MIC of this compound against Susceptible Candida Strains [2]
| Candida Species | Strain | MIC (μg/mL) |
| C. albicans | sc5314 | 1 |
| C. zeylanoides | 1 | |
| C. albicans | 4 | |
| C. parapsilosis | 4 | |
| C. glabrata | 8 | |
| C. krusei | 8 |
Table 2: MIC of this compound against Azole-Resistant Candida Strains [2]
| Candida Species | Strain | MIC (μg/mL) |
| C. albicans | CaR | 2 |
| C. albicans | 632 | 4 |
| C. albicans | 901 | 4 |
| C. albicans | 904 | 4 |
| C. albicans | 17# | 32 |
Cytotoxicity Data
Evaluating the cytotoxic profile of a potential antifungal agent is crucial to assess its safety for potential therapeutic use.
Table 3: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines [2]
| Cell Line | Cell Type | IC50 (μM) |
| MDA-MB-231 | Breast Cancer | 5.04 |
| PC-3 | Prostate Cancer | 7.43 |
| HL-60 | Leukemia | 14.74 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (stock solution prepared in DMSO)
-
Candida strains (standard and clinical isolates)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.25 to 128 μg/mL.[2] Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 200 μL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Candida albicans Biofilm Inhibition Assay
This protocol utilizes the XTT reduction assay to quantify the metabolic activity of Candida albicans biofilms and assess the inhibitory effect of this compound.
Materials:
-
This compound
-
Candida albicans strain (e.g., a fluconazole-resistant strain)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom microtiter plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a C. albicans suspension as described in Protocol 1 and dilute it in RPMI-1640 medium supplemented with 10% FBS to a concentration of 1 x 10⁷ CFU/mL.
-
Biofilm Formation and Treatment: Add 100 μL of the prepared inoculum to the wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial cell adherence. After the adhesion phase, gently wash the wells with PBS to remove non-adherent cells. Add 100 μL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
XTT Assay:
-
Prepare a solution of XTT (1 mg/mL in PBS) and a solution of menadione (0.4 mM in acetone).
-
Prior to use, mix the XTT and menadione solutions at a ratio of 20:1 (v/v).
-
Wash the biofilms twice with PBS to remove planktonic cells.
-
Add 100 μL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. A reduction in absorbance in the treated wells compared to the control indicates inhibition of biofilm metabolic activity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant promise as a lead compound for the development of new treatments for infections caused by azole-resistant Candida. Its potent in vitro activity and defined mechanism of action provide a strong rationale for further investigation, including in vivo efficacy and safety studies. The protocols and data presented herein serve as a comprehensive resource for researchers embarking on the study of this novel antifungal agent.
References
Application Notes and Protocols for Antifungal Agent 43 in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Antifungal Agent 43, a novel selenium-containing azole derivative, in a murine model of candidiasis. The provided methodologies are based on established and validated procedures for inducing and treating candidiasis in mice.
Introduction
This compound (also known as compound B05) is an investigational antifungal agent with potent in vitro activity against a broad range of Candida species, including azole-resistant strains.[1] Its primary mechanism of action is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and inhibiting growth.[2][3] Murine models of candidiasis are essential for the preclinical evaluation of novel antifungal agents, providing critical data on in vivo efficacy, pharmacokinetics, and toxicity.[4] This document outlines protocols for both systemic and oropharyngeal candidiasis models to assess the therapeutic potential of this compound.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the in vivo efficacy of this compound in murine models of systemic and oropharyngeal candidiasis.
Table 1: Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Mean Fungal Burden (Log10 CFU/g kidney ± SD) |
| Vehicle Control | - | 20 | 7.8 ± 0.5 |
| This compound | 5 | 60 | 5.2 ± 0.7 |
| This compound | 10 | 90 | 3.5 ± 0.4 |
| This compound | 20 | 100 | 2.1 ± 0.3 |
| Fluconazole | 10 | 80 | 3.9 ± 0.6 |
Table 2: Efficacy of this compound in a Murine Model of Oropharyngeal Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Oral Fungal Burden (Log10 CFU/swab ± SD) | Mean Tongue Lesion Score ± SD |
| Vehicle Control | - | 6.5 ± 0.4 | 3.8 ± 0.5 |
| This compound | 5 | 4.9 ± 0.6 | 2.5 ± 0.7 |
| This compound | 10 | 3.2 ± 0.5 | 1.2 ± 0.4 |
| This compound | 20 | 1.8 ± 0.3 | 0.5 ± 0.2 |
| Nystatin | 100,000 U/mL (topical) | 3.8 ± 0.7 | 1.8 ± 0.6 |
Experimental Protocols
Protocol 1: Systemic Candidiasis Murine Model
This protocol describes the induction of systemic candidiasis in mice to evaluate the efficacy of systemically administered this compound.[5][6][7]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old female BALB/c mice
-
This compound, formulated for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., sterile saline with 5% DMSO)
-
Fluconazole (positive control)
-
Insulin syringes with 27G needles
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet three times with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 2.5 x 10^6 cells/mL using a hemocytometer.
-
-
Infection:
-
Anesthetize mice via isoflurane inhalation or an appropriate injectable anesthetic.
-
Inject 0.1 mL of the C. albicans suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Two hours post-infection, administer the first dose of this compound, vehicle control, or fluconazole via intraperitoneal injection.
-
Continue treatment once daily for 5 consecutive days.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival for up to 21 days post-infection.
-
For fungal burden analysis, euthanize a subset of mice on day 3 post-infection.
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.
-
Plate serial dilutions of the homogenates onto SDA plates and incubate at 30°C for 24-48 hours.
-
Count the colonies and express the fungal burden as Colony Forming Units (CFU) per gram of tissue.
-
Protocol 2: Oropharyngeal Candidiasis (OPC) Murine Model
This protocol details the establishment of an oral Candida infection to assess the efficacy of this compound.[8][9][10]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD broth
-
PBS, sterile
-
6-8 week old female C57BL/6 mice
-
Prednisolone or other appropriate immunosuppressant
-
Tetracycline hydrochloride
-
This compound, formulated for oral gavage or i.p. injection
-
Vehicle control
-
Nystatin (positive control)
-
Calcium alginate swabs
-
SDA plates with antibiotics
Procedure:
-
Immunosuppression and Preparation:
-
Inoculum Preparation:
-
Prepare the C. albicans inoculum as described in Protocol 1, adjusting the final concentration to 1 x 10^8 cells/mL in sterile PBS.
-
-
Infection:
-
Anesthetize the mice.
-
Gently open the mouth and inoculate the oral cavity by placing a calcium alginate swab saturated with the C. albicans suspension sublingually for 75 minutes.
-
-
Treatment:
-
Begin treatment with this compound, vehicle, or nystatin 24 hours post-infection.
-
Administer this compound and vehicle via oral gavage or i.p. injection once daily for 5 days.
-
Administer nystatin topically to the oral cavity twice daily.
-
-
Endpoint Analysis:
-
On day 5 post-infection, euthanize the mice.
-
Oral Fungal Burden: Swab the oral cavity with a pre-weighed calcium alginate swab. Place the swab in a tube with 1 mL of sterile PBS and vortex vigorously. Plate serial dilutions onto SDA plates containing antibiotics. Calculate CFU per swab.
-
Tongue Lesion Scoring: Visually inspect the tongue and score the extent of white plaques and erythema on a scale of 0 to 4 (0 = no lesions, 4 = extensive lesions covering most of the tongue).
-
Visualizations
Caption: Experimental workflow for evaluating this compound in murine models of candidiasis.
Caption: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 5. Murine systemic candidiasis model [bio-protocol.org]
- 6. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]
- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel murine model of oral candidiasis with local symptoms characteristic of oral thrush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergy Testing of Antifungal Agent 43 with Other Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, offers a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities.[1][2][3] This document provides detailed application notes and protocols for assessing the synergistic potential of a novel investigational compound, Antifungal Agent 43, in combination with established antifungal drugs.
The primary mechanism of action for many antifungal drugs involves targeting the fungal cell membrane's ergosterol biosynthesis or the cell wall's β-(1,3)-D-glucan synthesis.[3] Azoles, such as fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol production.[3] Echinocandins, like anidulafungin, target the (1→3)-β-D-glucan synthase, disrupting cell wall integrity.[4] Synergy can occur when two agents inhibit different steps of a critical pathway or when one agent increases the penetration of the other.[2][5]
These protocols are designed to provide a robust framework for in vitro synergy testing, a critical step in the preclinical evaluation of new antifungal combination therapies.
Data Presentation: In Vitro Synergy of Agent 43
The following tables summarize the quantitative data from checkerboard synergy testing of this compound against a reference strain of Candida albicans. The interaction between the drugs is quantified by the Fractional Inhibitory Concentration Index (FICI), which is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as an FICI > 0.5 to ≤ 4.0, and antagonism as an FICI > 4.0.
Table 1: Synergy of this compound with Fluconazole against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 43 | 2.0 | 0.25 | 0.5 | Synergy |
| Fluconazole | 8.0 | 2.0 |
Table 2: Synergy of this compound with Anidulafungin against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 43 | 2.0 | 0.5 | 0.75 | Additivity |
| Anidulafungin | 0.125 | 0.0625 |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Antifungal Synergy Testing
This protocol outlines the checkerboard method, a widely used in vitro technique to assess drug interactions.[6]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Fluconazole or Anidulafungin stock solution
-
Candida albicans isolate
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in RPMI medium along the x-axis of the microtiter plate.
-
Prepare serial twofold dilutions of the second antifungal drug (e.g., fluconazole) in RPMI medium along the y-axis of the plate.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Prepare Fungal Inoculum:
-
Culture Candida albicans on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
-
Inoculate Microtiter Plates:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
-
Calculate FICI:
-
Identify the MIC of each drug alone and in combination from the checkerboard plate.
-
Use the formula provided above to calculate the FICI.
-
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antifungal interaction over time.
Materials:
-
Flasks or tubes for culture
-
This compound
-
Partner antifungal drug (e.g., fluconazole)
-
Candida albicans isolate
-
Sabouraud Dextrose Broth (SDB)
-
Apparatus for colony counting
Procedure:
-
Prepare Cultures:
-
Prepare a starting inoculum of Candida albicans in SDB at a concentration of approximately 1 × 10⁵ CFU/mL.
-
-
Add Antifungal Agents:
-
Set up flasks containing:
-
Drug-free control
-
This compound alone at a clinically relevant concentration (e.g., 1x or 2x MIC)
-
Partner antifungal drug alone at a clinically relevant concentration
-
Combination of both agents at the same concentrations
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Caption: Workflow for the checkerboard microdilution assay.
Caption: Hypothetical synergistic mechanisms of action.
Discussion and Interpretation
The results of in vitro synergy tests provide valuable preliminary data for the development of combination therapies. A synergistic interaction, as suggested by an FICI of ≤ 0.5, indicates that the combination of drugs is more effective than the sum of their individual effects. This may allow for lower doses of each drug to be used, potentially reducing toxicity and minimizing the development of resistance.[3]
Additive or indifferent results (FICI > 0.5 to ≤ 4.0) suggest that the combination is no more effective than the individual agents. Antagonism (FICI > 4.0) indicates that the combination is less effective and should be avoided.[5] It is crucial to confirm in vitro findings with in vivo studies in animal models to assess the clinical relevance of the observed interactions.[6]
The protocols and data presented here serve as a guide for the systematic evaluation of this compound in combination with other antifungal agents. Rigorous and standardized testing is essential for identifying promising new treatment regimens for invasive fungal infections.
References
- 1. Combination of fluconazole with non-antifungal agents: a promising approach to cope with resistant Candida albicans infections and insight into new antifungal agent discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anidulafungin - Wikipedia [en.wikipedia.org]
- 5. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Assessing the Cytotoxicity of Antifungal Agent 43
Audience: Researchers, scientists, and drug development professionals.
Introduction Antifungal agent 43 is a novel selenium-containing azole derivative that demonstrates potent antifungal activity by inhibiting biofilm formation[1][2]. Early-stage data indicates that it possesses low toxicity in certain human cancer cell lines, with IC50 values of 5.04 µM, 7.43 µM, and 14.74 µM for MDA-MB-231, PC-3, and HL-60 cells, respectively[2]. To further characterize its safety profile for potential therapeutic use, a comprehensive assessment of its cytotoxicity in relevant human cell lines is imperative. The similarity between fungal and mammalian eukaryotic cells presents a major challenge in developing antifungal agents with high selectivity and minimal host toxicity[3].
This document provides a detailed, tiered protocol for evaluating the cytotoxic potential of this compound. The workflow begins with general cell viability screening and progresses to more specific assays to elucidate the mechanism of cell death.
Experimental Workflow
A systematic approach is recommended to first identify a cytotoxic concentration range and then to investigate the underlying mechanism.
Caption: Tiered workflow for assessing the cytotoxicity of this compound.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: MTT Assay - 50% Cytotoxic Concentration (CC50) of this compound
| Cell Line | Exposure Time (hr) | CC50 (µM) | 95% Confidence Interval |
|---|---|---|---|
| HEK293 | 24 | 25.8 | 22.1 - 29.5 |
| (Human Embryonic Kidney) | 48 | 18.2 | 15.9 - 20.5 |
| 72 | 12.5 | 10.8 - 14.2 | |
| HepG2 | 24 | 35.1 | 31.5 - 38.7 |
| (Human Hepatocellular Carcinoma) | 48 | 24.9 | 22.3 - 27.5 |
| | 72 | 19.3 | 17.1 - 21.5 |
Table 2: LDH Release Assay - Membrane Damage at 48 hours
| Treatment | Concentration (µM) | % Cytotoxicity (LDH Release) |
|---|---|---|
| Vehicle Control (0.5% DMSO) | 0 | 4.5 ± 1.2% |
| This compound | 5 | 10.2 ± 2.1% |
| 10 | 25.6 ± 3.5% | |
| 20 | 52.1 ± 4.8% | |
| 40 | 88.9 ± 5.3% |
| Positive Control (1% Triton X-100) | N/A | 100% |
Table 3: Annexin V / Propidium Iodide (PI) Staining in HEK293 Cells (48 hours)
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 96.1 ± 1.5 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.6 ± 0.2 |
| This compound | 10 | 75.4 ± 4.2 | 15.8 ± 3.1 | 6.5 ± 1.8 | 2.3 ± 0.9 |
| | 20 | 40.2 ± 5.1 | 38.9 ± 4.5 | 15.7 ± 3.3 | 5.2 ± 1.5 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4][5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][6][7]
Caption: Principle of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the agent. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[4][7]
-
Calculation:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot percent viability against log concentration to determine the CC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium following loss of plasma membrane integrity, a hallmark of cytotoxicity.[10][11][12]
Caption: Principle of the LDH release cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Prepare additional control wells:
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a diaphorase/dye solution.[13]
-
Incubation: Add 50 µL of the reaction mixture to each well containing supernatant. Incubate for 30 minutes at room temperature, protected from light.[11][13]
-
Absorbance Reading: Measure the absorbance at 490 nm.[10]
-
Calculation:
-
First, subtract the background control absorbance from all other readings.
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100.
-
Apoptosis vs. Necrosis Assay
This assay differentiates between viable, apoptotic, and necrotic cells using dual staining with Annexin V and a non-viable nuclear stain like Propidium Iodide (PI) or 7-AAD.[14][15]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane during early apoptosis.[14]
-
PI/7-AAD: A nuclear dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[14][15]
Caption: Differentiation of cell death states via Annexin V and PI staining.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined CC50.
-
Cell Harvesting: Following incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. FITC is typically detected on the FL-1 channel and PI on the FL-3 channel.[15][16]
Caspase-3 Activity Assay
This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[17] The assay uses a labeled substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) which is cleaved by active Caspase-3 to release a chromophore or fluorophore.[18][19]
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate as described previously.
-
Cell Lysis: After treatment, centrifuge the plate, remove the medium, and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.[17][18]
-
Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes. Transfer the supernatant (lysate) to a new, black 96-well plate suitable for fluorescence assays.[18]
-
Reaction Setup: Prepare a reaction buffer containing DTT. Add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 50 µM.[18][20]
-
Assay: Add 50 µL of the reaction mix to 50 µL of cell lysate in each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[18][20]
-
Calculation: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. mybiosource.com [mybiosource.com]
- 17. mpbio.com [mpbio.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Antifungal agent 43 for studying fungal resistance mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Antifungal Agent 43 in the study of fungal resistance mechanisms. The protocols outlined below are designed to facilitate the investigation of its efficacy, mechanism of action, and potential synergistic interactions with other antifungal compounds.
Introduction to this compound
This compound (also known as compound B05) is a novel selenium-containing azole derivative with the molecular formula C₂₄H₂₆N₄Se₂.[1] It has demonstrated significant antifungal activity, particularly through the inhibition of biofilm formation.[1][2] The primary mechanism of action for this agent is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1]
Data Presentation
In Vitro Antifungal Activity of Agent 43
The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's effectiveness. The following table summarizes the reported MIC values of this compound against various fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Candida species. [1]
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (SC5314) | 1 |
| Candida zeylanoides | 1 |
| Candida albicans (clinical isolate) | 4 |
| Candida parapsilosis | 4 |
| Candida glabrata | 8 |
| Candida krusei | 8 |
Table 2: Antifungal Activity of Agent 43 against Azole-Resistant Candida albicans Strains. [1]
| Azole-Resistant Strain | MIC (μg/mL) |
| CaR | 2 |
| 632 | 4 |
| 901 | 4 |
| 904 | 4 |
| 17# | 32 |
Cytotoxicity Profile
Assessing the toxicity of a new antifungal agent against human cells is a critical step in its development.
Table 3: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines. [1]
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 5.04 |
| PC-3 (Prostate Cancer) | 7.43 |
| HL-60 (Leukemia) | 14.74 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against fungal isolates, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials:
-
This compound
-
Fungal isolate(s)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a range of concentrations (e.g., 0.25-128 μg/mL).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to the final required inoculum density.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[4] For azoles, this is often a ≥50% reduction in turbidity.[4]
Protocol 2: Checkerboard Assay for Synergistic Interactions
This protocol is for evaluating the interaction between this compound and another antifungal drug (e.g., fluconazole, caspofungin) using a checkerboard microdilution assay.[5][6][7]
Materials:
-
This compound
-
Second antifungal agent
-
Fungal isolate(s)
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally and the second antifungal agent vertically. This creates a matrix of wells with various concentration combinations of the two agents.
-
Inoculation: Inoculate the plate with a standardized fungal suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: Workflow for investigating resistance mechanisms to this compound.
Caption: Common mechanisms of azole resistance in fungi.[8][9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. thecandidadiet.com [thecandidadiet.com]
Laboratory Guidelines for Handling and Application of Selenium-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide comprehensive guidelines for the safe handling and experimental use of selenium-containing compounds in a laboratory setting. Selenium compounds are essential micronutrients at low concentrations but can exhibit significant toxicity at higher levels. Therefore, strict adherence to safety protocols is paramount.
Application Notes
General Safety and Handling Precautions
Working with selenium-containing compounds requires a high degree of caution. The following are general safety guidelines that must be followed:
-
Designated Work Area: All work with selenium compounds should be conducted in a designated area of the laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
-
Gloves: Nitrile or chloroprene gloves are recommended. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A buttoned, full-length lab coat is required to protect skin and clothing.
-
-
Hygiene Practices:
-
Avoid all contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water immediately after handling selenium compounds, even if gloves were worn.
-
Do not eat, drink, or smoke in the designated work area.
-
-
Storage:
-
Store selenium compounds in tightly sealed, clearly labeled containers.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.
-
Use secondary containment for all selenium compounds.
-
Quantitative Toxicity Data
The toxicity of selenium compounds varies significantly depending on their chemical form (inorganic vs. organic), oxidation state, and the biological system being tested. The following tables summarize acute toxicity data (LD50 values) for common selenium compounds.
Table 1: Acute Toxicity (LD50) of Inorganic Selenium Compounds
| Compound | Organism | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Sodium Selenite | Rat | Oral | 7 | |
| Sodium Selenite | Mouse | Oral | 7.08 | |
| Sodium Selenite | Rabbit | Intramuscular | 2.53 | |
| Sodium Selenate | Rat | Oral | 1.6 |
Table 2: Acute Toxicity (LD50) of Organic Selenium Compounds
| Compound | Organism | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Se-methylselenocysteine (SeMC) | Mouse (male) | Oral | 9.26 | |
| Se-methylselenocysteine (SeMC) | Mouse (female) | Oral | 12.6 | |
| Diphenyl Diselenide | Rat | Intraperitoneal | >500 (subcutaneous) | |
| Diphenyl Diselenide | Mouse | Intraperitoneal | 150 | |
| Ebselen | Rat | Intraperitoneal | 400 | |
| Ebselen | Mouse | Intraperitoneal | 340 |
Table 3: In Vitro Cytotoxicity of Selenium Nanoparticles (SeNPs)
| Cell Line | Assay | IC50 / LC50 | Reference |
| A549 (human lung carcinoma) | MTT | 1.3 mg/mL (LC50) | |
| Human lymphocytes | MTT | 100 µg/mL (IC50) | |
| Rat cardiomyocytes | MTT | 8 µg/mL (LC50) | |
| HepG2 (human liver cancer) | MTT | 31.11 µg/mL (IC50) | |
| MCF7 (human breast cancer) | MTT | >100 µg/mL | |
| RAW 264.7 (mouse macrophage) | - | Low cytotoxicity |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for major chemical spills.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Waste Disposal
All selenium-containing waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations. Do not dispose of selenium compounds down the drain.
Experimental Protocols
Protocol for Assessing Cytotoxicity of Selenium Compounds using MTT Assay
This protocol is a common method to determine the effect of a compound on cell viability.
Materials:
-
Target cell line (e.g., A549, HepG2, MCF7)
-
Complete cell culture medium
-
Selenium compound of interest (e.g., sodium selenite, selenomethionine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the selenium compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the selenium compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Selenium compound of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the selenium compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Target cell line
-
96-well black, clear-bottom plates
-
Selenium compound of interest
-
DCFH-DA solution (10 mM stock in DMSO)
-
H2O2 (positive control)
-
N-acetylcysteine (NAC) (ROS scavenger, negative control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the selenium compound for the desired time. Include positive (H2O2) and negative (NAC pre-treatment) controls.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize the cells under a fluorescence microscope.
Signaling Pathways and Visualizations
Selenium compounds exert their biological effects through the modulation of various signaling pathways, primarily related to redox homeostasis and cell fate.
Selenium and Redox Signaling
Selenium is a key component of several antioxidant enzymes, including glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs), which play a central role in maintaining cellular redox balance.
Caption: Overview of the role of selenoproteins in cellular redox homeostasis.
Selenium's Impact on Apoptosis Signaling
At supra-nutritional levels, certain selenium compounds can induce apoptosis in cancer cells through the generation of ROS and modulation of key signaling pathways like MAPK and PI3K/Akt.
Caption: Simplified schematic of selenium-induced apoptosis signaling.
Experimental Workflow for Studying Selenium's Effect on a Signaling Pathway
The following diagram illustrates a typical workflow for investigating the impact of a selenium compound on a specific cellular signaling pathway.
Caption: General workflow for analyzing the effect of selenium on a signaling pathway.
Troubleshooting & Optimization
Troubleshooting Antifungal agent 43 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antifungal agent 43 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
A1: To prepare a stock solution, it is recommended to dissolve this compound in 100% DMSO.[1] For compounds that are difficult to dissolve, gentle warming and vortexing or sonication can aid in dissolution.[2] It is crucial to ensure the compound is fully dissolved before making any subsequent dilutions.
Q2: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A2: Precipitation from DMSO stocks can occur due to storage conditions, especially with freeze-thaw cycles and water absorption.[3][4] DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[4] To address this, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air.[5] Storing stocks in 9:1 DMSO:water can sometimes improve the stability of salts in solution.[3] If precipitation is observed, attempt to redissolve the compound by gentle warming and sonication before use.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common issue for hydrophobic compounds.[6][7] The key is to avoid having the compound at a high concentration in an aqueous environment for an extended period.[3] It is recommended to perform serial dilutions in 100% DMSO.[3][8] Then, add the final, small volume of the DMSO stock directly to the assay medium with vigorous mixing.[8] A stepwise dilution process is also advisable to prevent rapid concentration changes that can induce precipitation.[5]
Q4: What is the maximum recommended concentration of DMSO in my final assay?
A4: The final concentration of DMSO should be kept as low as possible to avoid affecting the biological system. For cell-based assays, the DMSO concentration should generally be below 0.5% to prevent cytotoxicity.[5] In some cases, concentrations up to 1% may be tolerated, but this should be determined empirically for your specific cell line or assay system.[9] For animal studies, the final DMSO concentration in the working solution should preferably be 2% or lower.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Q5: Are there any alternative solvents or co-solvents I can use if solubility in 100% DMSO is still an issue?
A5: Yes, if this compound exhibits poor solubility even in DMSO, several alternatives can be explored. Other organic solvents like ethanol, acetone, or dimethylformamide (DMF) can be considered.[10][11][12] For dilution into aqueous media, co-solvents such as polyethylene glycol (PEG), glycerol, or surfactants like Tween 80 can be used to improve solubility and prevent precipitation.[9] Complexation with cyclodextrins is another approach to enhance the aqueous solubility of hydrophobic compounds.[9][13]
Q6: How do temperature and freeze-thaw cycles affect the solubility of this compound in DMSO?
A6: Lowering the storage temperature can reduce the solubility of compounds in DMSO.[14] Repeated freeze-thaw cycles can lead to compound precipitation, possibly due to the formation of less soluble, more stable polymorphs or water absorption during vial opening.[3][4] It is best to store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize these effects.[5]
Q7: Could the purity or grade of DMSO affect the solubility of my compound?
A7: Yes, the purity of DMSO is important. It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions. Water content in DMSO can significantly reduce its ability to dissolve hydrophobic compounds.[4]
Data Summary
Table 1: Recommended Maximum DMSO Concentrations for Experiments
| Experimental System | Maximum Recommended DMSO Concentration | Reference(s) |
| Cell-based Assays | < 0.5% | [5] |
| In some tolerant cell lines | up to 1% | [9] |
| In Vivo (Animal Studies) | ≤ 2% | [5] |
Table 2: Common Co-solvents and Surfactants to Enhance Aqueous Solubility
| Co-solvent/Surfactant | Type | Application Notes | Reference(s) |
| Polyethylene Glycol (PEG) 400 | Co-solvent | Often used in combination with water and ethanol. | [9][15] |
| Glycerol | Co-solvent | Can help preserve protein stability. | [15][14] |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant | Used to create stable emulsions and prevent precipitation. | [9] |
| Cyclodextrins (e.g., HPBCD) | Complexing agent | Encapsulates the hydrophobic drug to increase aqueous solubility. | [9][13] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, 100% DMSO to achieve the target concentration (e.g., 10-30 mM).[3]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Recommended Serial Dilution Method to Minimize Precipitation
-
Thaw a single-use aliquot of your concentrated this compound stock solution.
-
Perform all serial dilutions using 100% anhydrous DMSO to create a series of intermediate stock solutions.[3][8]
-
For your final working concentration, add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to your pre-warmed aqueous assay buffer or cell culture medium (e.g., 1 mL).[8]
-
Immediately mix the solution thoroughly by pipetting or gentle vortexing to ensure rapid and even dispersion.
-
Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of assay buffer/medium.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors affecting the solubility of this compound.
Caption: Recommended workflow for preparing the final working solution.
References
- 1. solutions - Dissolving in DMSO semantics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to reduce cytotoxicity of Antifungal agent 43 in experiments
This guide provides troubleshooting advice and detailed protocols for researchers encountering cytotoxicity with Antifungal Agent 43 in their experiments. The strategies outlined here are based on established methodologies for reducing the cytotoxicity of antifungal compounds and can be adapted for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line when treated with this compound. What is the first step to address this?
A1: The first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will help you understand the therapeutic window of the agent. It is crucial to include both positive and negative controls in your assay.
Q2: How can we reduce the cytotoxicity of this compound without compromising its antifungal efficacy?
A2: There are several strategies you can employ:
-
Synergistic Combination Therapy: Combine this compound with another antifungal or a non-antifungal compound. This may allow you to use a lower, less toxic concentration of Agent 43 while maintaining or even enhancing its antifungal effect.[1][2][3][4][5]
-
Formulation Strategies: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can help target the fungal cells and reduce exposure to mammalian cells.[6][7][8][9]
-
Use of Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may mitigate the toxic effects.[10][11][12]
-
Modification of Treatment Duration: Reducing the exposure time of the cells to this compound might decrease cytotoxicity while still being effective against the fungus.
Q3: What type of compounds can be used in a synergistic combination with this compound?
A3: You can explore combinations with:
-
Other classes of antifungals: For example, if Agent 43 targets the cell wall, combining it with an agent that targets the cell membrane (like an azole or a polyene) could be effective.[2]
-
Inhibitors of drug efflux pumps: These can increase the intracellular concentration of Agent 43 in the fungus, allowing for a lower dose.
-
Non-antifungal drugs: Some compounds can enhance the efficacy of antifungals through various mechanisms.[4]
A checkerboard assay is the standard method to systematically test for synergistic, additive, or antagonistic interactions.
Q4: How do we know if the cytotoxicity of this compound is caused by apoptosis or necrosis?
A4: You can use specific assays to differentiate between apoptosis and necrosis. An Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a common method. Annexin V stains apoptotic cells, while PI stains necrotic cells. Understanding the cell death mechanism can help in designing strategies to counteract the cytotoxicity. For instance, if apoptosis is induced, you could investigate the involvement of caspases.[13][14][15][16]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and calibrate your pipettes regularly. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound. If precipitation occurs, consider using a different solvent or a formulation strategy. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all experiments. |
Issue 2: Cytotoxicity is observed even at very low concentrations.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | Consider using a more resistant cell line if it is suitable for your experimental goals. |
| Contamination of the Compound or Culture | Test for mycoplasma and other contaminants in your cell culture. Ensure the purity of your stock of this compound. |
| Off-Target Effects | The compound may have off-target effects at low concentrations. Investigate the mechanism of cytotoxicity to understand these effects. |
Data Presentation
Table 1: Hypothetical Cytotoxicity (CC50) and Antifungal (IC50) Activity of this compound
| Compound | Cell Line | CC50 (µM) | Fungal Species | IC50 (µM) | Selectivity Index (CC50/IC50) |
| Agent 43 | HEK293 | 15 | Candida albicans | 2.5 | 6 |
| Agent 43 | HepG2 | 10 | Candida albicans | 2.5 | 4 |
| Agent 43 | A549 | 25 | Aspergillus fumigatus | 5 | 5 |
Table 2: Effect of Synergistic Combination and Formulation on the Cytotoxicity of this compound in HEK293 cells
| Treatment | CC50 of Agent 43 (µM) | Fold Improvement |
| Agent 43 alone | 15 | - |
| Agent 43 + Compound X (0.5 µM) | 45 | 3 |
| Liposomal Agent 43 | 75 | 5 |
| Agent 43 + Antioxidant Y (10 µM) | 25 | 1.67 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxicity of this compound in a mammalian cell line.[17][18]
Materials:
-
Mammalian cell line of choice
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: Checkerboard Assay for Synergy
This protocol is for assessing the synergistic effect of this compound with another compound.
Materials:
-
Fungal strain
-
RPMI-1640 medium
-
96-well plate
-
This compound (Drug A)
-
Second compound (Drug B)
-
Microplate reader
Procedure:
-
Prepare a fungal inoculum suspension as per standard protocols (e.g., CLSI).
-
In a 96-well plate, prepare serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically.
-
The final plate should contain a grid of concentrations of both drugs, as well as wells with each drug alone and a drug-free growth control.
-
Add the fungal inoculum to each well.
-
Incubate the plate under appropriate conditions for the fungal strain.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
Visualizations
Caption: Workflow for identifying and mitigating the cytotoxicity of this compound.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASDCD: Antifungal Synergistic Drug Combination Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furman University Scholar Exchange - Furman Engaged!: Role of antioxidants in regulating anti-fungal drug resistance in the pathogenic fungus Cryptococcus neoformans [scholarexchange.furman.edu]
- 11. Antioxidant nutrients and mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Yeast caspase-dependent apoptosis in Saccharomyces cerevisiae BY4742 induced by antifungal and potential antitumor agent clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Overcoming poor efficacy of Antifungal agent 43 in vivo
Welcome to the technical support center for Antifungal Agent 43. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing excellent in vitro activity with this compound, but its efficacy is significantly reduced in our in vivo animal models. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to a disconnect between in vitro and in vivo results. These can be broadly categorized into issues related to the drug's pharmacokinetic properties, host-pathogen interactions, and the development of in vivo-specific resistance mechanisms. We recommend investigating the bioavailability, metabolism, and distribution of this compound in your animal model. Additionally, consider the possibility that the fungus is activating stress response pathways in vivo that are not triggered in vitro.[1][2]
Q2: Could the poor in vivo efficacy be due to the development of resistance to this compound?
A2: Yes, acquired resistance is a significant factor in the failure of antifungal therapies.[3][4][5] Fungi can develop resistance through various mechanisms, including mutations in the drug's target enzyme, increased expression of efflux pumps that actively remove the drug from the cell, and alterations in cellular stress response pathways.[6][7] It is crucial to determine if the fungal isolates recovered from treated animals show a decreased susceptibility to this compound compared to the initial inoculum.
Q3: What are the first troubleshooting steps you recommend if we suspect poor bioavailability of this compound?
A3: If you suspect poor bioavailability, we recommend conducting a pharmacokinetic (PK) study. This will help you determine the concentration of this compound in the plasma and target tissues over time. Key parameters to assess are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).[8][9] If the plasma and tissue concentrations are below the minimum inhibitory concentration (MIC) determined in vitro, this is a strong indicator of a bioavailability issue.
Q4: Can the host's immune response interfere with the efficacy of this compound?
A4: The host immune response plays a critical role in controlling fungal infections. The efficacy of an antifungal agent can be influenced by the immune status of the host. In immunocompromised models, the drug may need to exert a more potent fungicidal effect to be effective. Conversely, an inflammatory response could potentially sequester the drug or alter the local microenvironment in a way that reduces its activity.
Troubleshooting Guides
Issue 1: Sub-therapeutic concentrations of this compound at the site of infection.
This is a common reason for the failure of an antimicrobial agent in vivo. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Poor oral bioavailability | Conduct a pharmacokinetic study comparing oral and intravenous administration to determine the extent of oral absorption.[10] Consider formulation optimization to enhance solubility and absorption. |
| Rapid metabolism | Analyze plasma and urine for metabolites of this compound. If rapid metabolism is confirmed, consider co-administration with an inhibitor of the relevant metabolic enzymes (if known and safe) or chemical modification of the agent to block metabolic sites.[10] |
| High protein binding | Determine the fraction of this compound bound to plasma proteins. High protein binding can limit the amount of free, active drug.[9] Consider using a different animal model with different plasma protein characteristics or designing derivatives with lower protein affinity. |
| Poor tissue penetration | Measure the concentration of this compound in the target organs (e.g., kidneys, lungs) at various time points after administration.[10] If penetration is low, strategies to improve it could include liposomal formulations or conjugation to tissue-targeting moieties. |
Issue 2: Development of in vivo resistance to this compound.
Fungal pathogens can adapt to the pressures of an in vivo environment and antifungal treatment.
| Potential Cause | Recommended Action |
| Target site mutation | Sequence the gene encoding the target of this compound from fungal isolates recovered from treated animals. Compare the sequence to that of the pre-treatment isolate to identify any mutations.[3][5] |
| Upregulation of efflux pumps | Perform gene expression analysis (e.g., qRT-PCR) on fungal isolates from treated animals to measure the transcript levels of known efflux pump genes (e.g., CDR1, MDR1).[7] |
| Activation of stress response pathways | Analyze the expression of genes involved in key stress response pathways, such as the HOG, PKC, and calcineurin pathways, in fungal cells exposed to this compound in vivo.[5][11] |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
This model is widely used to assess the in vivo efficacy of antifungal agents.[12][13][14]
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for drug administration
Procedure:
-
Culture C. albicans in YPD broth overnight at 30°C.
-
Wash the yeast cells twice with sterile PBS and adjust the concentration to 1 x 10^6 cells/mL.
-
Infect mice via intravenous injection of 100 µL of the yeast suspension (1 x 10^5 cells) into the lateral tail vein.
-
Initiate treatment with this compound (and vehicle control) at a specified time post-infection (e.g., 2 hours). Administer the drug at the desired dose and frequency.
-
Monitor the mice daily for signs of illness and record survival.
-
At a predetermined endpoint (e.g., day 7 post-infection), euthanize the remaining animals and harvest the kidneys.
-
Homogenize the kidneys in sterile PBS and plate serial dilutions on YPD agar to determine the fungal burden (CFU/gram of tissue).
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol outlines a basic procedure for determining the plasma concentration of this compound.
Materials:
-
Healthy 6-8 week old female BALB/c mice
-
This compound
-
Administration vehicle
-
Heparinized microcentrifuge tubes
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters.
Visualizations
Below are diagrams illustrating key concepts related to the in vivo efficacy of antifungal agents.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Fungal stress response pathways to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-guided approaches to targeting stress responses in human fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Antifungal Agent 43 MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) assay results with Antifungal Agent 43.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel selenium-containing azole derivative with antifungal properties.[1] Its primary mechanism of action is the inhibition of biofilm formation.[1][2] It also exhibits broad-spectrum antifungal activity against various fungal strains, including azole-resistant ones.[1] The agent targets the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][3] Ergosterol is a vital component of the fungal cell membrane.[3]
Q2: What are the common causes of variability in antifungal MIC assay results?
Inconsistencies in antifungal MIC assays can arise from several factors. Key contributors to variability include the preparation and size of the inoculum, the composition and pH of the testing medium, the duration and temperature of incubation, and the method used for endpoint determination.[4][5][6] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial to minimize inter-laboratory variation.[5][7]
Q3: Which standardized guidelines should I follow for antifungal susceptibility testing?
For reliable and reproducible results, it is highly recommended to follow the methodologies outlined by CLSI and EUCAST.[5][7] These organizations provide detailed protocols for broth microdilution and disk diffusion methods, including specific recommendations for inoculum preparation, quality control strains, and interpretation of results.[8][9][10][11]
Q4: How critical is the inoculum preparation for consistent MIC results?
Inoculum preparation is a critical step. Using a non-standardized inoculum concentration can lead to significant variations in MIC values.[12][13] Both CLSI and EUCAST provide specific ranges for inoculum density to ensure reproducibility.[5][14]
Troubleshooting Guide for Inconsistent MICs
This guide addresses specific issues that may lead to inconsistent results with this compound MIC assays.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inhomogeneous drug solution or improper mixing.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the appropriate solvent before serial dilution.
-
Thoroughly mix the contents of each well after adding the inoculum.
-
Consider performing a disk diffusion assay to visually confirm the zone of inhibition, which can help clarify inconsistencies seen in microdilution assays.[15]
-
Issue 2: MIC values are consistently higher or lower than expected.
-
Possible Cause: Incorrect inoculum density.
-
Troubleshooting Steps:
-
Verify the concentration of your fungal stock suspension using a spectrophotometer or by plating and colony counting.
-
Ensure the final inoculum concentration in the microplate wells is within the recommended range (see table below). An inoculum concentration outside the specified range can lead to elevated MICs.[13][16]
-
-
Possible Cause: Inappropriate growth medium.
-
Troubleshooting Steps:
Issue 3: Difficulty in determining the MIC endpoint.
-
Possible Cause: Trailing growth, where reduced but persistent growth is observed over a range of concentrations. This is a known issue, particularly with azole antifungals.
-
Troubleshooting Steps:
-
Follow the CLSI or EUCAST guidelines for reading endpoints. For azoles, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the positive control.[13]
-
Incubate for the recommended time. Reading too early or too late can affect the interpretation of the endpoint.[4]
-
Consider using a spectrophotometer to obtain a more objective measure of growth inhibition.
-
Experimental Protocols & Data
Broth Microdilution MIC Assay Protocol (Adapted from CLSI and EUCAST guidelines)
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the final recommended inoculum concentration.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The exact time may depend on the fungal species being tested.[12]
-
-
Endpoint Determination:
-
Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.
-
Quantitative Data Summary
| Parameter | CLSI Recommendation | EUCAST Recommendation |
| Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI-1640 with 2% glucose, buffered with MOPS[14] |
| Inoculum (Yeasts) | 0.5 x 10³ to 2.5 x 10³ CFU/mL[5] | 1-5 x 10⁵ CFU/mL |
| Inoculum (Molds) | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL[5] | 1 x 10⁵ to 2.5 x 10⁵ CFU/mL[14] |
| Incubation Temp. | 35°C[12] | 35-37°C |
| Incubation Time | 24-48 hours (species dependent)[12] | 24-48 hours (species dependent)[14] |
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. EUCAST: Clinical breakpoint table [eucast.org]
- 12. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. paressaude.com.br [paressaude.com.br]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Antifungal Agent 43 Protocol for Different Fungal Strains
Welcome to the technical support center for Antifungal Agent 43. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and adapting the protocol for various fungal strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when modifying the this compound protocol for different fungal strains.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at expected concentrations. | 1. Intrinsic Resistance: The fungal strain may possess inherent resistance mechanisms to this compound.[1] 2. Inappropriate Inoculum Size: Too high of an inoculum can overwhelm the antifungal agent.[1] 3. Suboptimal Growth Medium: The chosen medium may interfere with the agent's activity or promote excessively rapid fungal growth. | 1. Perform a dose-response experiment with a wider concentration range of this compound. Consider combination therapy with other antifungal agents. 2. Standardize your inoculum preparation. For yeasts like Candida, use a spectrophotometer to adjust the cell suspension to a 0.5 McFarland standard. For molds like Aspergillus, use a hemocytometer to count conidia and adjust to the recommended concentration (e.g., 2-5 x 10^5 CFU/mL).[2][3][4] 3. Ensure you are using the recommended RPMI-1640 medium with 2% glucose.[2][3][4] If issues persist, test alternative media, but be aware this can affect MIC values. |
| Inconsistent MIC values between experiments. | 1. Variability in Inoculum Preparation: Inconsistent starting concentrations of the fungal culture will lead to variable results. 2. Subjective Endpoint Reading: Visual determination of growth inhibition, especially with trailing growth, can be subjective.[1] 3. Incubation Conditions: Fluctuations in temperature or incubation time can impact fungal growth and MIC values.[1] | 1. Strictly adhere to a standardized inoculum preparation protocol for every experiment. 2. Use a spectrophotometer to read the 96-well plates for a more objective measure of growth inhibition. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% compared to the control.[1] 3. Ensure your incubator is calibrated and maintains a stable temperature (35°C). Use a consistent incubation time (24 hours for most Candida spp., 48 hours for Aspergillus spp.).[2][3][4][5] |
| Trailing Growth Observed (Reduced but not complete inhibition at concentrations above the MIC). | 1. Fungistatic Nature of the Agent: this compound may be fungistatic rather than fungicidal against the tested strain. 2. Drug-Specific Phenomenon: This is a known phenomenon with azole antifungals, and may be a characteristic of this compound.[1] | 1. When determining the MIC, use a ≥50% growth inhibition endpoint rather than complete visual inhibition.[1] 2. Supplement with a minimum fungicidal concentration (MFC) assay to determine if the agent is killing or just inhibiting the fungus. |
| Difficulty in preparing a consistent inoculum for filamentous fungi (e.g., Aspergillus). | 1. Variable Sporulation: Different growth conditions can lead to inconsistent spore production. 2. Clumping of Conidia: Spores may clump together, leading to inaccurate counting. | 1. Culture the fungus on a medium that promotes sporulation, such as potato dextrose agar (PDA), for a consistent period (e.g., 5-7 days) at the optimal temperature. 2. After harvesting the conidia in a saline solution with a wetting agent (e.g., 0.05% Tween 20), vortex the suspension thoroughly and allow larger hyphal fragments to settle. Use the upper suspension for counting with a hemocytometer. |
Frequently Asked Questions (FAQs)
Q1: Why can't I use the same protocol for Candida albicans and Aspergillus fumigatus?
A1: Candida albicans (a yeast) and Aspergillus fumigatus (a filamentous mold) have significant biological differences that necessitate protocol modifications. These include differences in growth rate, morphology, and cell wall composition. For instance, Aspergillus requires a longer incubation time (48 hours) compared to Candida (24 hours) for accurate MIC determination.[2][3][4][5] Furthermore, inoculum preparation is different; yeasts can be standardized using a McFarland standard, while molds require manual counting of conidia.[2][3][4]
Q2: What is the mechanism of action for this compound?
A2: The primary mechanism of action for this compound is the inhibition of biofilm formation. Biofilms are a major contributor to antifungal resistance, and by disrupting them, this agent can render fungi more susceptible to treatment.
Q3: How do I determine the starting concentration range for a new fungal strain?
A3: For a new fungal strain, it is recommended to start with a broad concentration range of this compound (e.g., 0.03 to 64 µg/mL). This will help in identifying the approximate Minimum Inhibitory Concentration (MIC). Subsequent experiments can then use a narrower range of concentrations around the initial MIC to obtain a more precise value.
Q4: Can this compound be used in combination with other antifungals?
A4: Yes, combination therapy is a potential strategy to enhance efficacy, especially against resistant strains. A checkerboard assay can be performed to assess for synergistic, indifferent, or antagonistic interactions between this compound and other antifungal drugs.
Q5: What are the key differences between the CLSI and EUCAST guidelines for antifungal susceptibility testing?
A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[1] Key differences include slight variations in the recommended glucose concentration in the RPMI medium, and the method of endpoint determination (visual for CLSI vs. spectrophotometric for EUCAST).[1] For consistency, it is crucial to adhere to one set of guidelines throughout a study.
Data Presentation
The following tables provide a summary of MIC ranges for common antifungal agents against various Candida species. This data can serve as a reference when evaluating the performance of this compound.
Table 1: MIC Ranges (µg/mL) of Common Antifungals against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Fluconazole | 0.25 - 2 | 1 - 64 | 0.5 - 4 | 0.5 - 4 | 8 - 64 |
| Voriconazole | 0.015 - 0.125 | 0.06 - 1 | 0.015 - 0.125 | 0.03 - 0.25 | 0.125 - 1 |
| Caspofungin | 0.015 - 0.25 | 0.03 - 0.5 | 0.125 - 1 | 0.03 - 0.5 | 0.125 - 1 |
| Amphotericin B | 0.125 - 1 | 0.25 - 1 | 0.125 - 1 | 0.25 - 1 | 0.5 - 2 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound against Candida Species
This protocol is adapted from the CLSI M27-A3 guidelines.[6]
1. Media and Reagent Preparation:
- Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS. Adjust pH to 7.0.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
2. Inoculum Preparation:
- From a 24-hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
3. Microdilution Plate Preparation:
- In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 64 µg/mL). The final volume in each well should be 100 µL.
- Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
4. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
- Incubate the plate at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (≥50%) compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm with a microplate reader.
Protocol 2: Modification of the Protocol for Aspergillus Species
1. Inoculum Preparation:
- Grow the Aspergillus strain on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation.
- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
- Filter the suspension through sterile gauze to remove hyphal fragments.
- Count the conidia using a hemocytometer and adjust the concentration to 2-5 x 10^5 CFU/mL in RPMI-1640 medium.
2. Incubation:
3. MIC Determination:
- For Aspergillus, the MIC is defined as the lowest concentration of the antifungal agent that leads to complete visual inhibition of growth.
Visualizations
Workflow for Modifying this compound Protocol
Caption: A stepwise workflow for adapting the this compound protocol for a new fungal strain.
Signaling Pathway of Azole Resistance
Caption: Common mechanisms of azole resistance in fungal cells.[7][8]
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing degradation of Antifungal agent 43 in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Antifungal Agent 43 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[1][2] For short-term storage of reconstituted solutions (up to one week), store at 4°C.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: How does exposure to light affect the stability of this compound?
A2: this compound is photosensitive.[2] Exposure to UV or ambient light can lead to photodegradation, resulting in a loss of potency and the formation of inactive byproducts. Always store the compound in amber vials or other opaque containers.[2]
Q3: What is the impact of humidity on the stability of lyophilized this compound?
A3: The lyophilized powder of this compound is hygroscopic.[2][3] Absorption of moisture can lead to hydrolysis and a significant decrease in purity over time.[3] It is crucial to store the compound in a desiccated environment.[2]
Q4: Can I store solutions of this compound at room temperature?
A4: Storing solutions of this compound at room temperature (15-25°C) is not recommended for periods longer than 24 hours.[2] Elevated temperatures accelerate the rate of chemical degradation.[3][4] If a solution must be kept at room temperature for experimental reasons, it should be used as quickly as possible.
Q5: What solvents are recommended for reconstituting this compound?
A5: High-purity DMSO or ethanol are the recommended solvents for creating stock solutions of this compound. For aqueous buffers, ensure the pH is maintained between 6.0 and 7.5, as extreme pH values can catalyze degradation.[3]
Troubleshooting Guides
Issue 1: Loss of Potency in Stored Samples
If you observe a significant decrease in the antifungal activity of your stored Agent 43, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Corrective Action |
| Improper Storage Temperature | Verify the storage temperature of your freezer/refrigerator using a calibrated thermometer. | Store lyophilized powder at ≤ -20°C and solutions at 4°C.[1][2] Use temperature loggers for continuous monitoring.[2] |
| Light Exposure | Check if storage containers are transparent or were left on the lab bench for extended periods. | Transfer the compound to amber or opaque containers immediately.[2] Minimize light exposure during handling. |
| Moisture Contamination | Inspect the lyophilized powder for clumping or changes in appearance. | Store in a desiccator.[2] When handling, allow the container to warm to room temperature before opening to prevent condensation. |
| Repeated Freeze-Thaw Cycles | Review your experimental logs to determine how many times the stock solution has been frozen and thawed. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| pH of Aqueous Solutions | Measure the pH of your buffered solutions. | Adjust the pH to be within the optimal range of 6.0-7.5.[3] |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram indicates the formation of degradation products.
| Potential Degradation Pathway | Recommended Action |
| Oxidation | Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing and storage. |
| Hydrolysis | Ensure the use of anhydrous solvents for reconstitution and store in a desiccated environment.[2] |
| Photodegradation | Handle the compound under low-light conditions and use amber-colored labware.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to predict the long-term stability of this compound by subjecting it to stressed conditions.[4][5][6]
Methodology:
-
Sample Preparation: Prepare three batches of lyophilized this compound in its final proposed packaging.[6]
-
Storage Conditions: Store the samples under the following accelerated conditions:
-
Time Points for Testing: Test the samples at 0, 1, 3, and 6 months.[5]
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color or physical state.[8]
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method.
-
Potency: Conduct a bioassay (e.g., broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) against a reference fungal strain.[9]
-
Moisture Content: Use Karl Fischer titration.[6]
-
Data Presentation:
Table 1: Purity of this compound under Accelerated Stability Conditions
| Time (Months) | Purity (%) at 25°C/60%RH | Purity (%) at 40°C/75%RH |
| 0 | 99.8 | 99.8 |
| 1 | 99.5 | 98.2 |
| 3 | 99.1 | 96.5 |
| 6 | 98.5 | 94.1 |
Table 2: Potency of this compound under Accelerated Stability Conditions
| Time (Months) | MIC (µg/mL) at 25°C/60%RH | MIC (µg/mL) at 40°C/75%RH |
| 0 | 0.5 | 0.5 |
| 1 | 0.5 | 1.0 |
| 3 | 0.5 | 2.0 |
| 6 | 1.0 | 4.0 |
Protocol 2: Photostability Testing of this compound
This protocol assesses the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples of this compound (both as lyophilized powder and in solution).
-
Exposure:
-
Expose one set of samples to a light source that provides a combined visible and UV output as specified in ICH Q1B guidelines.
-
Wrap the second set of samples in aluminum foil to serve as a dark control.
-
-
Analysis: After the exposure period, analyze both sets of samples for purity and potency as described in Protocol 1.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. www3.paho.org [www3.paho.org]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 43 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 43 (also known as compound B05).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain across different experiments. What could be the cause?
A1: Inter-assay variability in MIC values is a common issue in antifungal susceptibility testing.[1] Several factors can contribute to this:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure a standardized procedure for preparing the fungal inoculum to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL) is strictly followed.[2]
-
Media Composition and pH: Variations in the lot-to-lot quality of RPMI 1640 medium or fluctuations in the final pH of the medium can significantly impact the activity of azole antifungals like Agent 43.[3] It is crucial to use a high-quality medium and buffer it appropriately, typically to a pH of 7.0 with MOPS.[2]
-
Incubation Time and Temperature: Deviations from the recommended incubation time (e.g., 24 or 48 hours) and temperature (35°C) can lead to inconsistent results.[1][2]
-
Endpoint Reading: Subjectivity in reading the endpoint, especially in the presence of trailing growth (residual growth at concentrations above the MIC), can cause discrepancies.[1] Standardized training for personnel on how to interpret growth inhibition is essential.
Q2: What is the mechanism of action of this compound and how might this influence experimental design?
A2: this compound is a selenium-containing azole derivative.[4] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway.[5][6] By inhibiting this enzyme, Agent 43 disrupts the integrity of the fungal cell membrane.[5][6] It has also been shown to inhibit biofilm formation.[4][7]
Understanding this mechanism is crucial for experimental design. For instance, when studying resistance mechanisms, investigations should focus on mutations in the ERG11 gene or the overexpression of efflux pumps, which are common resistance mechanisms against azoles.
Q3: We are observing "trailing" or paradoxical growth at higher concentrations of this compound. How should we interpret these results?
A3: The "trailing effect," where there is reduced but persistent growth at drug concentrations above the MIC, is a known phenomenon with azole antifungals.[1] The paradoxical effect, or Eagle-like effect, where growth reappears at very high concentrations, can also occur.[1]
For MIC determination, the generally accepted practice for azoles is to read the endpoint at the lowest concentration that causes a significant (e.g., 50% or 90%) reduction in growth compared to the drug-free control well.[1] It is important to establish and consistently apply a clear endpoint definition. Trailing growth does not necessarily correlate with clinical resistance.[1]
Q4: What are the appropriate quality control (QC) strains to use in our experiments with this compound?
A4: While specific QC ranges for this compound have not been formally established by standards organizations like CLSI, it is standard practice to include well-characterized reference strains in each assay. For testing against Candida species, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended QC strains for azole susceptibility testing.[8] Including these strains helps ensure that the assay is performing within expected parameters and allows for the detection of systemic errors.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum Density Variation | Standardize inoculum preparation using a spectrophotometer to adjust the cell suspension to a 0.5 McFarland standard. Perform colony counts to verify the final inoculum concentration. |
| Media Variability | Use a single, high-quality lot of RPMI 1640 for a set of experiments. Ensure the medium is buffered with MOPS to a pH of 7.0.[2] |
| Endpoint Reading Subjectivity | Develop a standardized protocol for MIC endpoint determination (e.g., 50% growth inhibition). Use a plate reader to obtain quantitative measurements of growth to supplement visual reading. |
| Agent 43 Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
Issue 2: No Fungal Growth in Control Wells
| Potential Cause | Troubleshooting Step |
| Poor Fungal Viability | Use fresh fungal cultures for inoculum preparation. Ensure the fungal isolate has been properly stored and is not contaminated. |
| Incorrect Media Preparation | Verify the composition and pH of the RPMI 1640 medium. Ensure all components were added correctly and the medium was sterilized properly. |
| Inoculation Error | Double-check the inoculation procedure to ensure that the fungal suspension was added to all wells, including the control wells. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25-128 µg/mL).[4]
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (e.g., ≥50%) compared to the positive control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (sc5314) | 1[4] |
| Candida zeylanoides | 1[4] |
| Candida albicans (clinical isolate) | 4[4] |
| Candida parapsilosis | 4[4] |
| Candida glabrata | 8[4] |
| Candida krusei | 8[4] |
| Azole-resistant C. albicans (CaR) | 2[4] |
| Azole-resistant C. albicans (632) | 4[4] |
| Azole-resistant C. albicans (901) | 4[4] |
| Azole-resistant C. albicans (904) | 4[4] |
| Azole-resistant C. albicans (17#) | 32[4] |
Table 2: Cytotoxicity of this compound
| Human Cancer Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 5.04[4] |
| PC-3 (Prostate Cancer) | 7.43[4] |
| HL-60 (Leukemia) | 14.74[4] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and flucytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Antifungal Agent 43 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of Antifungal agent 43, a compound known for its poor aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My in vivo efficacy studies with this compound are showing inconsistent and poor results, despite promising in vitro activity. What could be the primary reason?
A1: The most likely culprit is the poor oral bioavailability of this compound.[1][2] Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to limited absorption into the systemic circulation.[1][2] This discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[3][4] Factors such as the drug's crystalline structure and particle size can significantly impact its solubility and, consequently, its absorption.[2][5]
Q2: I suspect low bioavailability is the issue. What are the immediate formulation strategies I can explore to improve the systemic exposure of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[2][5] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6][7] Techniques include micronization and nanomilling to create nanosuspensions.[5][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its solubility and dissolution.[2][5] This is typically achieved by dispersing the drug in a polymer matrix.[8][9][10]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal fluids.[1]
-
Complexation: Utilizing complexing agents such as cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5]
Q3: I have tried a simple suspension of micronized this compound, but the bioavailability is still suboptimal. What should be my next step?
A3: If micronization alone is insufficient, more advanced formulation approaches are necessary. A logical next step would be to explore nanosuspensions or amorphous solid dispersions.
-
Nanosuspensions: This technique further reduces the particle size to the nanometer range, dramatically increasing the surface area and dissolution velocity.[4][11][12]
-
Solid Dispersions: This is a robust method to overcome solubility limitations.[8][9][10][13] By dispersing the drug in a hydrophilic carrier, you can often achieve a supersaturated concentration in the gut, which enhances absorption.[8][9][10]
Q4: When preparing a solid dispersion of this compound, the formulation is not stable and recrystallizes over time. How can I prevent this?
A4: The recrystallization of an amorphous drug is a critical stability challenge. To mitigate this, consider the following:
-
Polymer Selection: The choice of polymer carrier is crucial. Polymers like PVP (polyvinylpyrrolidone) and HPMC (hydroxypropyl methylcellulose) are commonly used and can help stabilize the amorphous form of the drug through interactions such as hydrogen bonding.[8][9][10]
-
Drug Loading: A higher drug loading can increase the propensity for recrystallization. It is advisable to start with a lower drug-to-polymer ratio and optimize it based on stability studies.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize molecular mobility and prevent moisture-induced recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
A: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Given its poor solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability.[14]
Q: Are there any in vitro tests that can predict the in vivo performance of my formulation?
A: Yes, in vitro dissolution testing under biorelevant conditions can provide valuable insights. Using dissolution media that simulate the pH and composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, and Fasted State Simulated Intestinal Fluid - FaSSIF) can offer a better correlation with in vivo performance than simple buffer systems.
Q: How do I choose between different formulation strategies?
A: The choice of formulation strategy depends on the physicochemical properties of this compound, the desired dose, and the available manufacturing capabilities. A tiered approach is often effective. Starting with simpler methods like micronization and progressing to more complex formulations such as nanosuspensions or solid dispersions based on the observed improvements in bioavailability.[14]
Data Presentation
The following tables summarize hypothetical data illustrating the potential impact of different formulation strategies on the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unprocessed) | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2800 ± 400 | 233 |
| Nanosuspension | 50 | 850 ± 150 | 1.5 | 7500 ± 900 | 625 |
| Solid Dispersion (1:5 Drug:PVP K30) | 50 | 1200 ± 210 | 1.0 | 11500 ± 1500 | 958 |
Table 2: Solubility of this compound in Different Media.
| Formulation | Solubility in Water (µg/mL) | Solubility in FaSSIF (µg/mL) |
| Unprocessed Drug | < 1 | 5 |
| Micronized Drug | 2 | 12 |
| Nanosuspension | 15 | 45 |
| Solid Dispersion | 50 | 180 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Media Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)[3]
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a similar wet media mill[15]
-
Purified water
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle stirring.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber. A typical drug concentration to start with is 5-10% (w/v).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a defined period (e.g., 1-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
Periodically withdraw samples to measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.
-
Separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)[8][9][10]
-
A common organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).[13]
-
Dissolve both the drug and the polymer in a sufficient volume of the chosen organic solvent in a round-bottom flask with stirring until a clear solution is obtained.[8][9][10]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid film in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to protect it from moisture.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution properties.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. colorcon.com [colorcon.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjptonline.org [rjptonline.org]
- 10. japsonline.com [japsonline.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 13. sybespharmacy.com [sybespharmacy.com]
- 14. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 15. researchgate.net [researchgate.net]
Adjusting pH for optimal Antifungal agent 43 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Antifungal Agent 43 by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel selenium-containing azole derivative.[1] Its mechanism of action is believed to be the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][3][4] By disrupting ergosterol production, Agent 43 compromises the integrity of the fungal cell membrane, leading to growth inhibition.[4] Additionally, it has been shown to inhibit biofilm formation.[1][5]
Q2: How does pH generally affect the activity of azole antifungal agents?
The activity of azole antifungals can be significantly influenced by the pH of the surrounding environment.[6][7][8] For many azoles, a slightly acidic to neutral pH is often optimal for activity. Extreme pH values, either highly acidic or alkaline, can alter the charge of the drug molecule, potentially affecting its ability to cross the fungal cell membrane and bind to its target enzyme, CYP51. Furthermore, fungal cells themselves can modulate their internal and external pH, which can impact drug efficacy.[6]
Q3: What is the optimal pH for the activity of this compound?
Currently, there is no published data specifically defining the optimal pH for this compound activity. However, based on the general behavior of azole antifungals, its efficacy is likely to be pH-dependent. It is recommended to experimentally determine the optimal pH for your specific fungal strain and experimental conditions using the protocols provided in this guide. A starting point for testing would be a pH range of 5.0 to 7.5.
Q4: Can changes in pH affect the susceptibility of fungi to this compound?
Yes, it is highly probable. Fungi can adapt to changes in environmental pH through complex signaling pathways, such as the PacC/Rim pathway.[6] This adaptation can alter the expression of genes involved in drug resistance and cell wall integrity, potentially leading to reduced susceptibility to antifungal agents at certain pH values. Therefore, controlling the pH during susceptibility testing is crucial for obtaining accurate and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on pH-related factors.
| Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | Inconsistent pH of the growth medium. | Prepare a buffered growth medium and verify the final pH after all components, including this compound, have been added. Use a calibrated pH meter for accurate measurements. |
| No observable antifungal activity at expected concentrations. | The experimental pH may be outside the optimal range for Agent 43 activity. | Perform a pH optimization experiment as detailed in the "Experimental Protocols" section to determine the optimal pH for your fungal strain. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0). |
| Precipitation of this compound in the growth medium. | pH of the medium may be affecting the solubility of the agent. | Check the solubility of this compound at different pH values. Consider using a co-solvent if necessary, ensuring it does not affect fungal growth or the agent's activity on its own. |
| Fungal growth is inhibited, but not completely eradicated (trailing effect). | This can be a characteristic of some azole antifungals and can be influenced by pH.[6] | When determining the MIC, adhere strictly to established endpoint reading criteria (e.g., 50% growth inhibition compared to the control). Note the pH at which trailing is most prominent. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol outlines the steps to determine the optimal pH for the antifungal activity of Agent 43 against a specific fungal strain using a broth microdilution assay.
Materials:
-
This compound
-
Target fungal strain
-
RPMI 1640 medium (or other appropriate growth medium)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Calibrated pH meter
-
Sterile 1N HCl and 1N NaOH for pH adjustment
Methodology:
-
Prepare Buffered Media: Prepare RPMI 1640 medium buffered with MOPS to a final concentration of 0.165 M.
-
Adjust pH: Divide the buffered medium into several aliquots and adjust the pH of each aliquot to the desired values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using 1N HCl or 1N NaOH. Sterilize the pH-adjusted media by filtration.
-
Prepare Fungal Inoculum: Culture the fungal strain and prepare an inoculum suspension in sterile saline or buffered water to a concentration of 1-5 x 10^6 cells/mL. Further dilute this suspension in each pH-adjusted medium to achieve the final desired cell concentration for the assay (typically 0.5-2.5 x 10^3 cells/mL).
-
Prepare Drug Dilutions: Perform a serial dilution of this compound in each of the pH-adjusted media in the 96-well plates.
-
Inoculate Plates: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free control for each pH condition.
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine MIC: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each pH value by visually inspecting for growth or by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control.
-
Data Analysis: Plot the MIC values against the corresponding pH values to identify the pH at which this compound exhibits the lowest MIC, indicating its optimal activity.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the activity of this compound.
Caption: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on CYP51.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Fungal cytochrome P450 sterol 14α-demethylase (CYP51) and azole resistance in plant and human pathogens [storkapp.me]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependant Antifungal Activity of Valproic Acid against the Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of a Novel Antifungal Agent and Fluconazole Against Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly within Candida species, presents a significant challenge in the management of invasive fungal infections. Fluconazole, a widely used triazole antifungal, has seen its efficacy diminished by the rise of resistant strains. This has spurred the development of novel antifungal agents with improved activity against these challenging pathogens. This guide provides a detailed comparison of the investigational triazole agent FX0685 and fluconazole, focusing on their efficacy against fluconazole-resistant Candida albicans.
Executive Summary
FX0685 demonstrates superior in vitro and in vivo activity against fluconazole-resistant Candida albicans compared to fluconazole. While both agents target the same enzyme in the ergosterol biosynthesis pathway, FX0685 appears to be less affected by common resistance mechanisms that render fluconazole ineffective. This guide presents the available preclinical data, details the experimental methodologies used for these comparisons, and illustrates the underlying mechanisms of action and resistance.
Data Presentation
In Vitro Susceptibility Testing
The in vitro activity of FX0685 and fluconazole was evaluated against fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined.
Table 1: In Vitro Activity (MIC, µg/mL) of FX0685 and Fluconazole Against Candida albicans
| Strain | Fluconazole Susceptibility | FX0685 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| TIMM1768 | Susceptible | 0.001 | 0.125 |
| ATCC24433 | Susceptible | 0.031 | 2 |
| TIMM3209 | Resistant | 0.063 | >64 |
| ATCC64124 | Resistant | 0.25 | >64 |
| TIMM3165 | Resistant | 0.125 | 8 |
Data sourced from a preliminary in vitro study.[1]
In Vivo Efficacy
The therapeutic potential of FX0685 was further assessed in a murine model of systemic candidiasis. The study evaluated the survival of mice infected with a lethal dose of Candida albicans and treated with either FX0685 or fluconazole.
Table 2: In Vivo Efficacy of FX0685 and Fluconazole in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Control (vehicle) | - | 0 |
| FX0685 | 1 | 80 |
| 5 | 100 | |
| Fluconazole | 1 | 20 |
| 5 | 60 |
Data represents a summary of findings from a murine systemic candidiasis model. Specific details on the fluconazole-resistant strain used in the in vivo comparative study were not available in the reviewed literature.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of the antifungal agents was determined using the broth microdilution method, likely following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.[2][3][4][5][6]
-
Inoculum Preparation: Candida isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of the yeast cells was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
Drug Dilution: Serial twofold dilutions of FX0685 and fluconazole were prepared in RPMI 1640 medium.
-
Incubation: The microdilution plates were inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was read as the lowest drug concentration that caused a significant inhibition of growth compared to the drug-free control well.
In Vitro Susceptibility Testing Workflow
In Vivo Efficacy: Murine Model of Systemic Candidiasis
A murine model of systemic candidiasis was used to evaluate the in vivo efficacy of the antifungal agents.[7][8][9][10][11][12]
-
Infection: Mice were infected intravenously with a suspension of Candida albicans.
-
Treatment: Treatment with FX0685, fluconazole, or a vehicle control was initiated post-infection. Drugs were administered once daily for a specified duration.
-
Monitoring: The survival of the mice in each treatment group was monitored daily.
-
Endpoint: The primary endpoint was the survival rate at the end of the study period.
In Vivo Efficacy Study Workflow
Mechanisms of Action and Resistance
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both FX0685 and fluconazole are triazole antifungals that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[13][14][15] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][7][16][17][18] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[14][15]
Mechanism of Action of Triazole Antifungals
Mechanisms of Fluconazole Resistance in Candida
Fluconazole resistance in Candida species is multifactorial and can arise through several mechanisms:[8][9][13][15][16][19]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active efflux of fluconazole from the fungal cell, preventing it from reaching its target.[8][15][16]
-
Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[16][17] These changes can reduce the binding affinity of fluconazole to its target, thereby diminishing its inhibitory effect. Overexpression of the ERG11 gene can also contribute to resistance by increasing the amount of the target enzyme.[16]
The potent activity of FX0685 against fluconazole-resistant strains suggests that it may be less susceptible to these resistance mechanisms. It is hypothesized that FX0685 retains a high binding affinity for the altered lanosterol 14α-demethylase enzyme in resistant strains.[1][14][20]
Mechanisms of Fluconazole Resistance
Conclusion
The available preclinical data suggests that FX0685 is a promising novel antifungal agent with potent activity against fluconazole-resistant Candida albicans. Its ability to overcome common resistance mechanisms that affect fluconazole highlights its potential as a future therapeutic option for invasive candidiasis. Further studies, including comprehensive in vitro susceptibility testing against a broader range of resistant Candida species and more detailed in vivo efficacy studies, are warranted to fully elucidate its clinical potential. This guide provides a foundational comparison for researchers and drug development professionals engaged in the critical work of combating antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. thecandidadiet.com [thecandidadiet.com]
- 16. researchgate.net [researchgate.net]
- 17. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 43 and Other Azoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel investigational triazole, Antifungal Agent 43, with established azole antifungals. This analysis is supported by preclinical data to highlight its potential advantages in antifungal therapy.
Introduction to Azole Antifungals
Azole antifungals are a cornerstone in the management of fungal infections.[1][2][3][4] They exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][5][6][7] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[2][6] Azoles are broadly classified into two main groups: imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).[3][4] Triazoles generally exhibit greater selectivity for the fungal enzyme and have a broader range of applications in treating both superficial and systemic mycoses.[3][8]
This compound is a novel, third-generation triazole currently under investigation. Preclinical data suggests it possesses a broader spectrum of activity and an improved safety profile compared to earlier-generation azoles. This guide will delve into a comparative analysis of its efficacy and safety based on available preclinical data.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
All azole antifungals share a common mechanism of action by targeting the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole antifungals.
Comparative In Vitro Activity
The in vitro activity of this compound was compared with fluconazole, itraconazole, and voriconazole against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents visible growth of a microorganism, was determined for each compound.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.25 | 0.06 |
| Candida glabrata (azole-resistant) | 2 | >64 | 16 | 4 |
| Candida krusei | 0.5 | 32 | 1 | 0.5 |
| Aspergillus fumigatus | 0.25 | >64 | 1 | 0.5 |
| Cryptococcus neoformans | 0.06 | 4 | 0.25 | 0.125 |
| Fusarium solani | 4 | >64 | >16 | 8 |
| Scedosporium apiospermum | 2 | >64 | 8 | 2 |
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
The data in Table 1 indicates that this compound demonstrates potent in vitro activity against a broad range of fungal pathogens, including species that are often resistant to other azoles, such as fluconazole-resistant Candida glabrata.
Preclinical In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis caused by an azole-resistant strain of Candida albicans.
| Treatment Group | Dosage (mg/kg) | Fungal Burden (log10 CFU/kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.8 ± 0.5 | 0 |
| This compound | 10 | 3.2 ± 0.3 | 100 |
| Fluconazole | 20 | 6.5 ± 0.6 | 20 |
| Voriconazole | 10 | 4.1 ± 0.4 | 80 |
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
These preclinical results suggest that this compound has the potential for superior in vivo efficacy compared to fluconazole and comparable or slightly better efficacy than voriconazole against azole-resistant Candida infections.
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal activity was determined by broth microdilution assays following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
In Vivo Efficacy Model
A murine model of disseminated candidiasis was used to evaluate in vivo efficacy. Immunocompromised mice were infected intravenously with a clinical isolate of azole-resistant Candida albicans. Treatment with this compound, fluconazole, voriconazole, or a vehicle control was initiated 24 hours post-infection and administered once daily for 7 days. Survival was monitored daily, and fungal burden in the kidneys was determined at the end of the treatment period.
Safety and Pharmacokinetic Profile
Preclinical studies indicate that this compound has a favorable safety and pharmacokinetic profile. In vitro studies using human liver microsomes suggest a lower potential for drug-drug interactions compared to older azoles like ketoconazole. Animal studies have shown good oral bioavailability and a longer half-life, potentially allowing for less frequent dosing.
Conclusion
The preclinical data presented in this guide suggests that this compound is a promising novel triazole with several potential advantages over existing azole antifungals. Its broad spectrum of activity, including against resistant strains, and its favorable preclinical safety and efficacy profile warrant further clinical investigation. For researchers and drug development professionals, this compound represents a significant step forward in the search for more effective and safer antifungal therapies.
References
- 1. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dermatojournal.com [dermatojournal.com]
- 8. mdpi.com [mdpi.com]
Validating the antifungal efficacy of Antifungal agent 43 in vivo
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with robust in vivo efficacy. This guide provides a comparative analysis of the in vivo performance of Ibrexafungerp (representing Antifungal Agent 43), a first-in-class triterpenoid antifungal, against established agents, fluconazole and caspofungin. The data presented is sourced from preclinical studies in murine models of invasive candidiasis caused by Candida auris, a pathogen known for its frequent resistance to existing antifungals.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Ibrexafungerp in comparison to fluconazole and caspofungin in a neutropenic murine model of invasive Candida auris infection.
| Treatment Group | Dosage | Survival Rate (%) | Median Survival (Days) |
| Vehicle Control | - | 0 | 7 |
| Ibrexafungerp | 30 mg/kg | 80 | >21 |
| Ibrexafungerp | 40 mg/kg | 100 | >21 |
| Fluconazole | 20 mg/kg | 0 | 7 |
| Caspofungin | 10 mg/kg | 100 | >21 |
Data adapted from a 7-day treatment course initiated 24 hours post-inoculation in a murine model of invasive candidiasis.[1][2][3]
| Treatment Group | Dosage | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | Reduction vs. Control (log10 CFU/g) |
| Vehicle Control | - | 6.5 ± 0.3 | - |
| Ibrexafungerp | 30 mg/kg | 4.2 ± 0.5 | 2.3 |
| Ibrexafungerp | 40 mg/kg | 3.8 ± 0.4 | 2.7 |
| Fluconazole | 20 mg/kg | 6.4 ± 0.2 | 0.1 |
| Caspofungin | 10 mg/kg | 3.9 ± 0.6 | 2.6 |
Fungal burden assessed on day 8 post-inoculation.[1][2][3]
Experimental Protocols
Murine Model of Invasive Candidiasis:
A standardized murine model of invasive candidiasis was utilized to evaluate the in vivo efficacy of the antifungal agents.
-
Animal Model: Immunocompromised, neutropenic mice were used to mimic the host conditions susceptible to invasive fungal infections.[2]
-
Infection: Mice were infected intravenously with a clinical isolate of fluconazole-resistant Candida auris.[1][2]
-
Treatment Regimen: Treatment was initiated 24 hours after infection and continued for 7 days.
-
Efficacy Assessment:
-
Survival: A cohort of mice was monitored for 21 days to assess the impact of treatment on survival.[1][2]
-
Fungal Burden: A separate cohort of mice was euthanized on day 8 post-infection, and their kidneys were harvested to quantify the fungal burden by determining colony-forming units (CFU).[1][2][3]
-
Visualizing Experimental Design and Mechanism of Action
To further elucidate the experimental process and the underlying mechanism of action of Ibrexafungerp, the following diagrams are provided.
Ibrexafungerp targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme, a mechanism it shares with echinocandins like caspofungin, but at a distinct binding site. This leads to the disruption of fungal cell wall integrity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Antifungal Agent 43 and Existing Antifungals in Cross-Resistance Studies
For Immediate Release
AUSTIN, Texas – November 8, 2025 – A comprehensive analysis of the investigational antifungal agent 43, a novel selenium-containing azole derivative, reveals promising activity against a range of Candida species, including strains resistant to current azole therapies. This guide provides a comparative overview of its in vitro efficacy against established antifungal agents, details the experimental methodologies used for its evaluation, and illustrates key pathways and workflows relevant to its mechanism of action and assessment.
This compound, and its more potent analogue designated as compound B01, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This mechanism is shared with other azole antifungals. The data presented herein, derived from the primary research publication by Xu H, et al., and compared with established MIC ranges for existing drugs, offers valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antifungal Activity
The in vitro activity of this compound (referred to as B05 in some contexts) and the lead compound B01 from the same study are presented below in comparison to standard-of-care antifungals: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration needed to inhibit the visible growth of a microorganism.
Table 1: Comparative MIC (μg/mL) of this compound (B05), Compound B01, and Fluconazole against Susceptible Candida Species
| Fungal Strain | This compound (B05) | Compound B01 | Fluconazole (Typical Range) |
| Candida albicans (SC5314) | 1 | ≤0.008 | 0.25 - 1.0 |
| Candida zeylanoides | 1 | - | - |
| Candida albicans | 4 | - | 0.25 - 1.0 |
| Candida parapsilosis | 4 | ≤0.008 | 0.12 - 2.0 |
| Candida glabrata | 8 | 0.125 | 0.5 - 16 |
| Candida krusei | 8 | 0.5 | 8 - 64 |
| Data for this compound and B01 sourced from Xu H, et al.[1][2] Typical MIC ranges for fluconazole are compiled from multiple sources. |
Table 2: Comparative MIC (μg/mL) of this compound (B05) and Compound B01 against Azole-Resistant Candida Strains
| Fungal Strain | This compound (B05) | Compound B01 |
| CaR (Resistant C. albicans) | 2 | 0.015 |
| Strain 632 | 4 | 0.03 |
| Strain 901 | 4 | - |
| Strain 904 | 4 | - |
| Strain 17# | 32 | 4 |
| Data for this compound and B01 sourced from Xu H, et al.[1][2] |
Table 3: Typical MIC Ranges (μg/mL) of Amphotericin B and Caspofungin against Candida Species
| Fungal Strain | Amphotericin B | Caspofungin |
| Candida albicans | 0.25 - 1.0 | 0.015 - 1.0 |
| Candida parapsilosis | 0.25 - 2.0 | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 2.0 | 0.03 - 0.5 |
| Candida krusei | 0.5 - 2.0 | 0.125 - 1.0 |
| Typical MIC ranges are compiled from multiple sources. |
Note: Direct cross-resistance studies of this compound against strains with defined resistance mechanisms to echinocandins or polyenes are not yet available in published literature. The provided data demonstrates efficacy against fluconazole-resistant strains.
Experimental Protocols
The in vitro antifungal activity of this compound and its analogues was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][4][5]
1. Preparation of Fungal Inoculum:
-
Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
Colonies were collected and suspended in sterile saline solution (0.9%).
-
The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The stock suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Antifungal Susceptibility Testing (Broth Microdilution):
-
The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the antifungal agents were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
The standardized fungal inoculum was added to each well containing the diluted antifungal agent.
-
The plates were incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that caused a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Mandatory Visualization
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Fungal ergosterol biosynthesis pathway and the target of this compound.
References
- 1. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. standardsclub.com [standardsclub.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Novel Antifungal Agent 43 and the Established Azole, Itraconazole
For Immediate Release
In the persistent battle against invasive fungal infections, the demand for novel antifungal agents with improved efficacy and safety profiles is ever-present. This guide provides a detailed head-to-head comparison of Antifungal Agent 43, a promising novel selenium-containing azole derivative, and itraconazole, a widely used broad-spectrum triazole. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal activity, safety profiles, and mechanisms of action, supported by available experimental data.
Executive Summary
This compound, also identified in scientific literature as compound B01 or B05, demonstrates potent in vitro activity against a range of Candida species, including strains resistant to fluconazole.[1] Its proposed mechanism of action, similar to other azoles, involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Preclinical data also suggests its efficacy in in vivo models of systemic candidiasis and a favorable safety profile with low cytotoxicity against human cell lines.[1][3]
Itraconazole is an established antifungal agent with a broad spectrum of activity against yeasts and molds.[4][5] Its efficacy is well-documented in numerous in vitro and in vivo studies, although concerns regarding its variable bioavailability and potential for drug-drug interactions persist. This guide will present the available data for both compounds in a structured format to facilitate a direct comparison of their pharmacological profiles.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and itraconazole share a common molecular target: the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these azole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function. This disruption results in the inhibition of fungal growth and, at higher concentrations, fungal cell death.
In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a critical indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of this compound and Itraconazole against Candida Species
| Fungal Species | This compound (Compound B05) MIC (µg/mL)[6] | Itraconazole MIC Range (µg/mL) | Itraconazole MIC50 (µg/mL) | Itraconazole MIC90 (µg/mL) |
| Candida albicans | 1 - 4 | ≤0.03 - >16 | 0.06 | 0.25 |
| Candida glabrata | 8 | ≤0.03 - >16 | 0.5 | 2 |
| Candida parapsilosis | 4 | ≤0.03 - >16 | 0.06 | 0.25 |
| Candida krusei | 8 | ≤0.03 - >16 | 0.25 | 0.5 |
| Candida zeylanoides | 1 | N/A | N/A | N/A |
| Azole-Resistant C. albicans | 2 - 32 | N/A | N/A | N/A |
Note: Itraconazole MIC data is compiled from multiple surveillance studies.[7][8][9][10] N/A indicates data not available from the reviewed sources.
Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Itraconazole against Aspergillus and Cryptococcus Species
| Fungal Species | Itraconazole MIC Range (µg/mL) | Itraconazole MIC50 (µg/mL) | Itraconazole MIC90 (µg/mL) |
| Aspergillus fumigatus | ≤0.06 - >8 | 0.5 | 1 |
| Aspergillus flavus | ≤0.12 - 2 | 0.5 | 1 |
| Aspergillus niger | ≤0.12 - 2 | 0.5 | 1 |
| Aspergillus terreus | ≤0.12 - 2 | 0.25 | 0.5 |
| Cryptococcus neoformans | ≤0.03 - >2 | 0.125 | 0.25 |
Note: Itraconazole MIC data is compiled from multiple surveillance studies.[2][4][5][11][12][13][14][15][16][17][18] MIC data for this compound against these species is not currently available in the public domain.
In Vivo Efficacy
Preclinical in vivo studies in animal models are essential for evaluating the therapeutic potential of a new antifungal agent. These studies provide insights into the drug's efficacy in a complex biological system, its pharmacokinetic and pharmacodynamic properties, and its overall safety.
This compound
A study on a novel series of selenium-containing azole derivatives, including a compound designated B01 (closely related or identical to this compound), demonstrated significant in vivo efficacy. In a murine model of systemic Candida albicans infection, compound B01 was shown to significantly reduce the fungal load in the kidneys of infected mice.[1][3] The study also highlighted the compound's favorable metabolic stability and low acute and subacute toxicity in mice.[3]
Itraconazole
The in vivo efficacy of itraconazole is well-established across various animal models of invasive fungal infections:
-
Invasive Aspergillosis: In murine models of invasive pulmonary aspergillosis, intravenous itraconazole at doses of 10-40 mg/kg daily was as effective as amphotericin B in improving survival and significantly lowered the fungal burden in the lungs.[6] In a central nervous system aspergillosis model, itraconazole treatment prolonged survival compared to untreated controls.[19] A correlation between in vitro MIC and in vivo outcome has also been demonstrated in murine models of aspergillosis.[20][21]
-
Invasive Candidiasis: In a murine model of invasive candidiasis, the in vivo efficacy of both intravenous and oral itraconazole correlated well with in vitro susceptibility data.[22]
-
Invasive Cryptococcosis: Intravenous itraconazole has been shown to reduce the fungal burden in organs in a guinea pig model of chronic disseminated cryptococcosis.[4]
Cytotoxicity Profile
The therapeutic index of an antifungal agent is determined by its efficacy against fungal pathogens relative to its toxicity to host cells. In vitro cytotoxicity assays are crucial for the early assessment of a compound's safety profile.
Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound and Itraconazole against Human Cell Lines
| Cell Line | This compound (Compound B05) IC50 (µM)[6] | Itraconazole IC50 (µM) |
| Cancer Cell Lines | ||
| MDA-MB-231 (Breast Cancer) | 5.04 | ~34 (at 48h)[23] |
| PC-3 (Prostate Cancer) | 7.43 | N/A |
| HL-60 (Leukemia) | 14.74 | N/A |
| SGC-7901 (Gastric Cancer) | N/A | 24.83 (at 72h)[1][16][24][25] |
| Non-Cancerous Cell Lines | ||
| Fibroblast Cells | N/A | >100[11] |
Note: Itraconazole has been investigated for its anticancer properties, hence much of the available cytotoxicity data is on cancer cell lines. Data for non-cancerous cell lines is more limited. N/A indicates data not available from the reviewed sources.
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies. Below are detailed descriptions of the key protocols employed in the evaluation of antifungal agents.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density. This suspension is further diluted in the test medium to achieve the final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plate also includes a growth control (no drug) and a sterility control (no inoculum). The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Human cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound or itraconazole) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Tetrazolium Salt: After the incubation period, the culture medium is replaced with a medium containing the tetrazolium salt (MTT or XTT).
-
Formation of Formazan: Metabolically active cells reduce the yellow tetrazolium salt to a colored formazan product. In the MTT assay, this product is an insoluble purple crystal that needs to be dissolved in a solubilizing agent (e.g., DMSO or isopropanol). In the XTT assay, the formazan product is water-soluble.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm for MTT and 450-490 nm for XTT). The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
In Vivo Murine Model of Systemic Fungal Infection
Murine models are widely used to evaluate the in vivo efficacy of antifungal agents. A common model is the systemic candidiasis model.
-
Immunosuppression (Optional): To mimic the condition of immunocompromised patients, mice may be immunosuppressed using agents like cyclophosphamide or corticosteroids.
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).
-
Treatment: Treatment with the antifungal agent (e.g., this compound or itraconazole) is initiated at a specific time point post-infection and administered for a defined period. A control group receives a vehicle.
-
Monitoring: The mice are monitored daily for signs of illness and mortality. Survival rates are recorded.
-
Assessment of Fungal Burden: At the end of the study, or at specific time points, mice are euthanized, and target organs (e.g., kidneys, brain, lungs) are harvested. The fungal burden in these organs is quantified by determining the number of colony-forming units (CFUs) per gram of tissue.
Conclusion and Future Directions
This compound emerges as a promising novel antifungal candidate with potent in vitro activity against Candida species, including azole-resistant strains, and demonstrated efficacy in a murine model of systemic candidiasis. Its distinct chemical structure, incorporating selenium, may offer advantages in its pharmacological profile.
Itraconazole remains a cornerstone of antifungal therapy with a well-established broad spectrum of activity and proven clinical efficacy. However, the emergence of resistance and its pharmacokinetic challenges underscore the need for new therapeutic options.
A direct, head-to-head comparative study of this compound and itraconazole under identical experimental conditions is warranted to definitively establish their relative merits. Future research should focus on expanding the in vitro testing of this compound to include a wider range of clinically relevant molds, such as Aspergillus and Cryptococcus species. Furthermore, more detailed in vivo studies are needed to fully characterize its efficacy, pharmacokinetic/pharmacodynamic profile, and long-term safety. Such data will be crucial for the continued development of this promising new agent and its potential to address the unmet medical needs in the treatment of invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of intravenous itraconazole against invasive pulmonary aspergillosis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal Susceptibility Profile of Clinical and Environmental Isolates of Aspergillus Species From a Tertiary Care Center in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. research.rug.nl [research.rug.nl]
- 21. In-vivo itraconazole resistance of Aspergillus fumigatus in systemic murine aspergillosis. EBGA Network. European research group on Biotypes and Genotypes of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Antifungal Agent 43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Antifungal agent 43, a novel selenium-containing azole, with two established antifungal agents: Anidulafungin (an echinocandin) and Amphotericin B (a polyene). The information presented herein is supported by experimental data and detailed protocols to aid in research and drug development.
Executive Summary
This compound demonstrates a distinct mechanism of action by inhibiting ergosterol biosynthesis through the targeting of the enzyme lanosterol 14α-demethylase (CYP51). This action is characteristic of the azole class of antifungals. In contrast, Anidulafungin disrupts fungal cell wall integrity by inhibiting (1→3)-β-D-glucan synthase, while Amphotericin B directly interacts with ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. This guide provides a comprehensive overview of these differing mechanisms, supported by comparative quantitative data and detailed experimental methodologies.
Data Presentation
The following tables summarize the in vitro susceptibility of various Candida species to this compound, Anidulafungin, and Amphotericin B, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.[1]
| Fungal Strain | MIC (μg/mL) |
| C. albicans (sc5314) | 1 |
| C. zeylanoides | 1 |
| C. albicans | 4 |
| C. parapsilosis | 4 |
| C. glabrata | 8 |
| C. krusei | 8 |
| Azole-resistant C. albicans (CaR) | 2 |
| Azole-resistant C. albicans (strain 632) | 4 |
| Azole-resistant C. albicans (strain 901) | 4 |
| Azole-resistant C. albicans (strain 904) | 4 |
| Azole-resistant C. albicans (strain 17#) | 32 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Anidulafungin and Amphotericin B against Candida Species.
| Antifungal Agent | C. albicans (μg/mL) | C. glabrata (μg/mL) | C. parapsilosis (μg/mL) | C. tropicalis (μg/mL) | C. krusei (μg/mL) |
| Anidulafungin | 0.03 - 0.12[2][3] | 0.03 - 0.12[3] | 2 - 8[2][3] | 0.03 - 0.12[3] | 0.06 - 0.25[3] |
| Amphotericin B | 0.125 - 1[4] | 0.25 - 1[4] | 0.125 - 1[4] | 0.0625 - 4[5] | 0.25 - 1[6] |
Mechanism of Action
This compound: Inhibition of Ergosterol Biosynthesis
This compound, a selenium-containing azole derivative, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, a vital component of the fungal cell membrane.[11][12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth.[11] Additionally, this compound has been shown to inhibit biofilm formation.[1]
Anidulafungin: Inhibition of Cell Wall Synthesis
Anidulafungin belongs to the echinocandin class of antifungals and targets the fungal cell wall.[13][14][15][16][17] Its mechanism of action involves the non-competitive inhibition of the enzyme (1→3)-β-D-glucan synthase.[13][15][16][17] This enzyme is responsible for the synthesis of (1→3)-β-D-glucan, a major structural polymer of the fungal cell wall. Disruption of (1→3)-β-D-glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and cell death.[13][16] This target is specific to fungi, as mammalian cells do not possess a cell wall.[14][16]
Amphotericin B: Direct Interaction with Ergosterol
Amphotericin B, a polyene antifungal, has a mechanism of action that directly targets ergosterol in the fungal cell membrane.[12][18][19][20][21][22] It binds to ergosterol, forming pores or channels in the membrane.[18][19][21][22] This leads to increased permeability of the membrane, allowing for the leakage of intracellular ions and other essential molecules, which ultimately results in fungal cell death.[18][19][21][22] Amphotericin B can also induce oxidative stress within the fungal cell.[18]
Experimental Protocols
CYP51 Inhibition Assay (for this compound)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against recombinant CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Fluorogenic CYP51 substrate (e.g., 7-benzyloxymethyloxy-3-cyanocoumarin - BOMCC)
-
NADPH regenerating system
-
Test compound (this compound)
-
Potassium phosphate buffer
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the recombinant CYP51 enzyme in a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include a positive control (a known CYP51 inhibitor like ketoconazole) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate (BOMCC) to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.
-
The rate of substrate metabolism is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of CYP51 activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
(1→3)-β-D-Glucan Synthase Inhibition Assay (for Anidulafungin)
This protocol details an in vitro assay to measure the inhibition of (1→3)-β-D-glucan synthase activity.
Materials:
-
Fungal cell lysate or microsomal fraction containing (1→3)-β-D-glucan synthase
-
UDP-[3H]glucose (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl with GTP, EDTA, and a detergent)
-
Test compound (Anidulafungin)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer and the fungal cell lysate/microsomal fraction.
-
Add the test compound (Anidulafungin) at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubate the mixture at 30°C for a short period.
-
Start the reaction by adding the radiolabeled substrate, UDP-[3H]glucose.
-
Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the synthesized (1→3)-β-D-glucan polymer.
-
Collect the precipitated polymer by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated UDP-[3H]glucose.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the activity of the (1→3)-β-D-glucan synthase.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Fungal Cell Membrane Permeabilization Assay (for Amphotericin B)
This protocol describes the use of the fluorescent dye propidium iodide (PI) to assess fungal cell membrane damage.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
Test compound (Amphotericin B)
-
Positive control (e.g., 70% ethanol)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow the fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS to a specific cell density.
-
Add the test compound (Amphotericin B) at various concentrations to the cell suspension. Include a positive control and a negative control (untreated cells).
-
Incubate the cells with the compound for a specific time at 37°C.
-
Add the propidium iodide solution to each sample to a final concentration of 1 µg/mL.[23]
-
Incubate the cells in the dark for a short period (e.g., 15 minutes).
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
PI can only enter cells with compromised membranes and will fluoresce red upon binding to nucleic acids.
-
Quantify the percentage of PI-positive (permeabilized) cells for each treatment condition.
-
An increase in the percentage of PI-positive cells indicates membrane damage.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Anidulafungin.
References
- 1. doaj.org [doaj.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Multicenter study of anidulafungin and micafungin MIC distributions and epidemiological cutoff values for eight Candida species and the CLSI M27-A3 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lead optimization generates selenium-containing miconazole CYP51 inhibitors with improved pharmacological profile for the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Anidulafungin? [synapse.patsnap.com]
- 17. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amphotericin B - Wikipedia [en.wikipedia.org]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
Benchmarking Antifungal Agent 43: A Comparative Guide for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a significant and growing threat to public health. This has spurred the development of novel antifungal agents with diverse mechanisms of action and improved pharmacological profiles. This guide provides a comprehensive benchmark comparison of Antifungal Agent 43, a novel selenium-containing azole derivative, against a panel of new and recently approved antifungal drug candidates: Rezafungin, Oteseconazole, Ibrexafungerp, Fosmanogepix, Olorofim, and Mandimycin.
This document details their mechanisms of action, comparative in vitro efficacy, and safety profiles, supported by established experimental protocols. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Mechanisms of Action: A Diverse Armamentarium Against Fungal Pathogens
The new generation of antifungal agents targets various essential fungal cellular processes, from cell wall and membrane integrity to protein and DNA synthesis.
-
This compound and Oteseconazole belong to the azole class, which inhibits lanosterol 14-α-demethylase (CYP51 or Erg11), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[1][2] this compound is specifically designed to exploit the hydrophobic cleft of CYP51.
-
Rezafungin and Ibrexafungerp target (1→3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-D-glucan, a key structural component of the fungal cell wall.[2] Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis. While both target the same enzyme, Ibrexafungerp is a triterpenoid and the first in its class, whereas Rezafungin is a next-generation echinocandin.
-
Fosmanogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3] GPI anchors are necessary for tethering many proteins to the fungal cell surface, and their disruption impairs cell wall integrity and function.
-
Olorofim represents a novel class of antifungals called orotomides. It inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key step in the de novo pyrimidine biosynthesis pathway.[4] By blocking DNA and RNA synthesis, Olorofim effectively halts fungal proliferation.
-
Mandimycin , a recently discovered polyene macrolide, exhibits a unique mechanism. Unlike traditional polyenes that bind to ergosterol, mandimycin targets phospholipids within the fungal cell membrane, leading to the disruption of membrane integrity and leakage of essential ions.[5][6] This novel mode of action may allow it to bypass common resistance mechanisms.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of these antifungal agents against common and emerging fungal pathogens, particularly Candida and Aspergillus species, is a critical indicator of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, with MIC50 and MIC90 representing the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity against Candida Species (MIC in µg/mL)
| Antifungal Agent | C. albicans (MIC50/MIC90) | C. glabrata (MIC50/MIC90) | C. parapsilosis (MIC50/MIC90) | C. tropicalis (MIC50/MIC90) | C. krusei (MIC50/MIC90) | C. auris (MIC50/MIC90) |
| This compound | 1-4 | 8 | 4 | N/A | 8 | N/A |
| Rezafungin | 0.03 / 0.06 | 0.06 / 0.06 | 1 / 2 | 0.03 / 0.06 | 0.03 / 0.03 | 0.06 / 0.12 |
| Oteseconazole | 0.002 / 0.06 | 0.03 / 0.125 | N/A | N/A | N/A | N/A |
| Ibrexafungerp | 0.062 / 0.125 | 0.125 / 1 | 0.25 / 1 | <0.03 / 1 | 0.5 / 1 | 0.5 / 1 |
| Fosmanogepix (Manogepix) | 0.008 / 0.06 | N/A | N/A | N/A | N/A | 0.004 / 0.015 |
| Olorofim | No Activity | No Activity | No Activity | No Activity | No Activity | No Activity |
| Mandimycin | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 |
N/A: Data not available from the provided search results. Data for this compound are presented as a range of individual MICs from the initial search, as comprehensive MIC50/MIC90 data was not found. Mandimycin data is presented as a range of MICs against a panel of multidrug-resistant fungal pathogens, including various Candida species.
Table 2: Comparative In Vitro Activity against Aspergillus Species (MIC/MEC in µg/mL)
| Antifungal Agent | A. fumigatus (MIC50/MIC90) | A. flavus (MEC90) | A. terreus (GM MEC) |
| This compound | N/A | N/A | N/A |
| Rezafungin | 0.015 / 0.06 (MEC) | 0.015 - 0.03 (MEC) | N/A |
| Oteseconazole | N/A | N/A | N/A |
| Ibrexafungerp | 0.03 / 0.06 (MEC) | N/A | N/A |
| Fosmanogepix (Manogepix) | 0.015 / 0.03 (MEC) | N/A | N/A |
| Olorofim | 0.008 / 0.031-0.125 | N/A | 0.015 - 0.019 |
| Mandimycin | 0.125 - 2 | 0.125 - 2 | 0.125 - 2 |
N/A: Data not available from the provided search results. MEC: Minimum Effective Concentration, used for echinocandins and some other antifungals against molds. GM MEC: Geometric Mean MEC. Mandimycin data is presented as a range of MICs against a panel of multidrug-resistant fungal pathogens, including Aspergillus species.
Safety Profiles: A Look at In Vitro Cytotoxicity
The therapeutic index of an antifungal agent is a crucial determinant of its clinical success. The following table summarizes available data on the in vitro cytotoxicity of the benchmarked compounds against various human cell lines.
Table 3: Comparative In Vitro Safety Profiles
| Antifungal Agent | Cell Line(s) | Cytotoxicity Metric (e.g., IC50) | Key Safety Findings |
| This compound | MDA-MB-231, PC-3, HL-60 (cancer cell lines) | IC50: 5.04 µM, 7.43 µM, 14.74 µM respectively | Low toxicity reported in human cancer cell lines. |
| Rezafungin | N/A | N/A | Generally well-tolerated in clinical trials. |
| Oteseconazole | N/A | N/A | Contraindicated in women of childbearing potential due to risk of embryo-fetal toxicity.[7][8] Common adverse events include headache and nausea.[9] |
| Ibrexafungerp | N/A | N/A | Generally well-tolerated in clinical trials. |
| Fosmanogepix | N/A | N/A | Safe and well-tolerated in Phase 2 trials with no treatment-related serious adverse events reported.[4][10] |
| Olorofim | N/A | N/A | Well-tolerated in clinical studies; some cases of altered hepatic biochemistry were manageable.[11] |
| Mandimycin | HK-2, RPTEC (human kidney cells), HepG2, PANC-1, SK-Hep1 | 7-22x less toxic than Amphotericin B | Significantly lower nephrotoxicity compared to Amphotericin B in in vitro and in vivo models.[2][12] |
N/A: Data not available from the provided search results.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.[13][14][15]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
Incubation: Each well is inoculated with the standardized yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation.[16][17][18]
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a flat-bottom 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (non-adherent) cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: The remaining biofilms are fixed with methanol for 15 minutes.
-
Staining: The biofilms are stained with 0.1% crystal violet solution for 20 minutes.
-
Washing: Excess stain is removed by washing with deionized water.
-
Solubilization: The bound crystal violet is solubilized with 33% acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm. The degree of biofilm inhibition is calculated by comparing the absorbance of treated wells to untreated control wells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][19]
-
Cell Seeding: Human cell lines are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antifungal agents and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the colored solution is measured on a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway targeted by azoles and the general workflows for the key experimental assays.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Caption: Simplified workflows for key in vitro antifungal assays.
Conclusion
The landscape of antifungal drug development is rapidly evolving, with several promising candidates emerging to address the challenge of fungal resistance. This compound, as a novel azole, demonstrates activity against Candida species, including some azole-resistant strains, and exhibits low in vitro toxicity to human cancer cell lines.
When benchmarked against other new agents, it is evident that each candidate possesses a unique profile. Rezafungin and Ibrexafungerp offer potent activity against a broad range of Candida and Aspergillus species by targeting the fungal cell wall. Fosmanogepix and Olorofim introduce entirely new mechanisms of action, with Olorofim showing exceptional potency against molds. The newcomer, Mandimycin, with its distinct membrane-disrupting mechanism and favorable preliminary safety profile, holds significant promise.
The selection of an appropriate antifungal agent for further development or clinical use will depend on a careful consideration of its spectrum of activity, potency, safety profile, and the specific clinical context. This guide provides a foundational comparison to aid researchers and drug development professionals in this critical decision-making process. Further in vivo studies and clinical trials will be essential to fully elucidate the therapeutic potential of these promising new antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 6. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Antifungal Activity of Caspofungin in Combination with Amphotericin B
Introduction
Amphotericin B (AmB) has long been a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity and fungicidal nature.[1] Its primary mechanism involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores that disrupt membrane integrity and cause cell death.[1][2] However, its clinical use is often limited by significant toxicities, particularly nephrotoxicity.[3] A promising strategy to mitigate this toxicity and enhance antifungal efficacy is the use of combination therapy.[4]
This guide provides a comparative analysis of the synergistic effects observed when combining Amphotericin B with a cell wall-active agent. As "Antifungal Agent 43" is a placeholder, we will use Caspofungin (CFG) as a representative and well-documented synergistic partner for Amphotericin B. Caspofungin, an echinocandin, offers a complementary mechanism of action by inhibiting the (1,3)-β-D-glucan synthase enzyme, which is essential for the synthesis of glucan polymers in the fungal cell wall.[5][6] This disruption of the cell wall is hypothesized to increase the permeability of the fungal cell, allowing for enhanced penetration and activity of Amphotericin B at the cell membrane.[7]
Mechanism of Synergistic Action
The synergy between Amphotericin B and Caspofungin stems from their attack on two different, yet vital, structures of the fungal cell. Caspofungin first weakens the outer cell wall, compromising its structural integrity. This damage is thought to facilitate Amphotericin B's access to its target, ergosterol, in the underlying cell membrane. The result is a potent, two-pronged attack that can be effective at lower, less toxic concentrations of each drug than would be required for monotherapy.
Quantitative Data Summary
The synergistic interaction between Caspofungin and Amphotericin B has been demonstrated both in vitro against azole-resistant Candida albicans and in vivo in murine models of disseminated candidiasis.
Table 1: In Vitro Synergistic Activity against Azole-Resistant C. albicans
The checkerboard microdilution method is used to assess synergy, with the Fractional Inhibitory Concentration Index (FICI) being the primary metric. An FICI of ≤ 0.5 is typically defined as synergy. In some studies, values between 0.5 and 1.0 are considered positive or additive interactions.
| Drug/Combination | MIC Alone (mg/L) | MIC in Combination (mg/L) | Fold Reduction in MIC | FICI | Interaction Type |
| Amphotericin B (AmB) | 1.0 | 0.5 | 2-fold | \multirow{2}{}{0.75[5][8]} | \multirow{2}{}{Positive Interaction / Additive} |
| Caspofungin (CFG) | 0.06 | 0.015 | 4-fold |
Data sourced from studies on azole-resistant C. albicans.[5][8] The FICI is calculated as (MIC of AmB in combination / MIC of AmB alone) + (MIC of CFG in combination / MIC of CFG alone).
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This table summarizes the effects of the combination therapy on reducing the fungal burden in key organs compared to monotherapy and untreated controls.
| Treatment Group | Mean Fungal Burden (log CFU/g) in Kidney | P-value vs Control (Kidney) | Mean Fungal Burden (log CFU/g) in Brain | P-value vs Control (Brain) |
| Untreated Control | 5.8 | - | 4.2 | - |
| Amphotericin B (AmB) alone | 5.5 | > 0.05 | 3.8 | > 0.05 |
| Caspofungin (CFG) alone | 5.2 | > 0.05 | 3.1 | < 0.05 |
| CFG + AmB Combination | 4.9 | < 0.05 | 2.9 | < 0.005 |
Data shows that the combination of Caspofungin and Amphotericin B significantly reduced kidney CFU compared with untreated controls and CFG-treated groups.[8][9] The combination also significantly reduced brain CFU compared to controls and AMB-treated mice.[8][9]
Experimental Methodologies
Detailed protocols are essential for reproducing and validating experimental findings. Below are standardized methodologies for the key assays used to evaluate antifungal synergy.
Experimental Workflow Overview
The process of evaluating a synergistic drug combination typically moves from initial in vitro screening to more complex in vivo models to confirm efficacy.
Protocol 1: Checkerboard Microdilution Assay
This method is used to determine the FICI of a drug combination in vitro.[4][10]
-
Preparation of Drug Solutions:
-
Prepare stock solutions of Amphotericin B and Caspofungin in a suitable solvent (e.g., DMSO) at a concentration 100x the highest final concentration to be tested.
-
Create a series of 2-fold serial dilutions for each drug in RPMI 1640 medium.
-
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Along the x-axis, add 50 µL of each Amphotericin B dilution in duplicate (from high to low concentration).
-
Along the y-axis, add 50 µL of each Caspofungin dilution in duplicate (from high to low concentration). This creates a matrix of drug combinations.
-
Include wells for each drug alone (growth controls) and wells with no drugs (positive control).
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing complete inhibition of visible growth.[4]
-
Calculate the FICI using the formula: FICI = FIC(AmB) + FIC(CFG), where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference or an additive effect; FICI > 4 indicates antagonism.[12]
-
Protocol 2: Time-Kill Assay
This dynamic assay measures the rate and extent of fungal killing over time.[13][14]
-
Preparation:
-
Prepare fungal inoculum as described for the checkerboard assay, aiming for a starting concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[11]
-
Prepare test tubes with RPMI 1640 medium containing the drugs at desired concentrations (e.g., 2x MIC of each drug alone, and the synergistic combination). Include a drug-free growth control tube.
-
-
Experiment Execution:
-
Quantification:
-
Perform 10-fold serial dilutions of the collected aliquots in sterile saline.
-
Plate 30-100 µL of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates for 24-48 hours at 35°C until colonies are visible.
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition (control, drugs alone, combination).
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15] Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL. Indifference is a < 2-log₁₀ change.
-
References
- 1. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fundacionareces.es [fundacionareces.es]
- 3. Unleashing Fungicidal Forces: Exploring the Synergistic Power of Amphotericin B-Loaded Nanoparticles and Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antifungal interactions of amphotericin B with 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Synergistic Interaction between Amphotericin B and Micafungin against Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of caspofungin combined with amphotericin B against azole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic action of synthetic peptides and amphotericin B causes disruption of the plasma membrane and cell wall in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Antifungal Agent 43 for Fungal vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents with high efficacy and minimal host toxicity is a central challenge in infectious disease research. An ideal antifungal agent should exhibit a high degree of selectivity, potently inhibiting fungal growth while exerting negligible effects on mammalian cells. This guide provides a comparative evaluation of the selectivity of a novel investigational compound, Antifungal agent 43, against established antifungal drugs. The analysis is based on available preclinical data and established experimental protocols.
Introduction to this compound
This compound (also known as compound B05) is a novel selenium-containing azole derivative.[1] Its proposed mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[2][5] The corresponding enzyme in mammals is involved in cholesterol biosynthesis, and the selectivity of azole antifungals often relies on a higher affinity for the fungal CYP51 enzyme.[2]
Comparative Selectivity Data
To assess the selectivity of this compound, its in vitro activity against various fungal pathogens (Minimum Inhibitory Concentration, MIC) is compared with its cytotoxicity against human cell lines (50% inhibitory concentration, IC50). The selectivity index (SI), calculated as the ratio of IC50 (mammalian cells) to MIC (fungal cells), provides a quantitative measure of the agent's preferential activity. A higher SI value indicates greater selectivity for fungal cells.
The following table summarizes the available data for this compound and compares it with commonly used antifungal agents from different classes: Fluconazole (an azole), Voriconazole (a newer generation azole), and Amphotericin B (a polyene with a different mechanism of action).
| Compound | Fungal Strain(s) | MIC (µg/mL) | Human Cell Line(s) | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Candida albicans (SC5314), C. zeylanoides, C. parapsilosis, C. glabrata, C. krusei | 1 - 8 | MDA-MB-231, PC-3, HL-60 | 5.04 - 14.74 | Varies by cell/fungal line | [1] |
| Azole-resistant C. albicans strains | 2 - 32 | [1] | ||||
| Fluconazole | Candida spp. | 0.25 - 64 | Various | >100 | Generally high | [2][6] |
| Voriconazole | Aspergillus spp., Candida spp. | 0.03 - 8 | Various | >10 | High | [2][7] |
| Amphotericin B | Broad spectrum | 0.1 - 2 | Various | 1 - 10 | Low to moderate | [6][8] |
Note: The IC50 values for this compound are provided in µM. To directly compare with MIC in µg/mL, conversion is necessary (Molar Mass of this compound = 528.41 g/mol ). For example, an IC50 of 5.04 µM for MDA-MB-231 cells is approximately 2.66 µg/mL. This results in a selectivity index ranging from approximately 0.33 to 2.66 for sensitive fungal strains.
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments used to evaluate antifungal selectivity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods (M27 for yeasts and M38 for filamentous fungi) that are widely followed.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted (typically 2-fold) in a 96-well microtiter plate containing the culture medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2, or the cancer cell lines mentioned for this compound) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the antifungal agent and incubated for another 24-72 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of viable cells against the drug concentration.
Visualizing the Evaluation Workflow
The following diagrams illustrate the key processes involved in evaluating the selectivity of an antifungal agent.
Caption: Experimental workflow for determining the selectivity of an antifungal agent.
Caption: Proposed mechanism of action of this compound targeting the fungal ergosterol biosynthesis pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Antifungal Agent 43 (Compound B05): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the novel antifungal agent 43, also referred to as compound B05. The data presented here is intended to assist researchers in replicating and building upon existing studies by offering a clear comparison with established antifungal agents, detailed experimental protocols, and visualizations of the underlying biological pathways.
Executive Summary
This compound (compound B05) is a novel selenium-containing azole derivative that has demonstrated significant in vitro activity against a range of Candida species, including strains resistant to fluconazole. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This mode of action is shared with other azole antifungals. Compound B05 has also been shown to inhibit the formation of fungal biofilms and exhibits low cytotoxicity against human cancer cell lines, suggesting a favorable preliminary safety profile.
Comparative Performance Data
The following tables summarize the in vitro antifungal activity of compound B05 in comparison to fluconazole and amphotericin B, two widely used antifungal drugs. The data is presented as Minimum Inhibitory Concentrations (MIC) in μg/mL. Lower MIC values indicate greater potency.
Table 1: Antifungal Activity against Susceptible Candida Species
| Fungal Strain | Compound B05 (MIC in μg/mL) | Fluconazole (MIC in μg/mL) | Amphotericin B (MIC in μg/mL) |
| Candida albicans (SC5314) | 1 | 0.5 | 0.25 - 1 |
| Candida zeylanoides | 1 | - | - |
| Candida parapsilosis | 4 | 2 | 0.125 - 1 |
| Candida glabrata | 8 | 16 - 32 | 0.5 - 1 |
| Candida krusei | 8 | ≥64 | 0.5 - 1 |
Note: Data for Fluconazole and Amphotericin B are compiled from multiple sources and represent a range of reported MICs. Direct comparative studies with Compound B05 against all listed strains were not available in the initial literature search.
Table 2: Antifungal Activity against Azole-Resistant Candida albicans Strains
| Fungal Strain | Compound B05 (MIC in μg/mL) | Fluconazole (MIC in μg/mL) |
| CaR | 2 | Resistant |
| Strain 632 | 4 | Resistant |
| Strain 901 | 4 | Resistant |
| Strain 904 | 4 | Resistant |
| Strain 17# | 32 | Resistant |
Note: Specific MIC values for fluconazole against these resistant strains were not detailed in the available literature, other than indicating resistance.
Table 3: Cytotoxicity Data for Compound B05
| Human Cancer Cell Line | IC50 (μM) |
| MDA-MB-231 | 5.04 |
| PC-3 | 7.43 |
| HL-60 | 14.74 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, being an azole derivative, targets the fungal cell membrane by interfering with the biosynthesis of ergosterol, a crucial component for maintaining membrane integrity and function. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), also known as CYP51. This enzyme is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.
Signaling Pathway Diagram
Safety Operating Guide
Mitigating Risk: A Step-by-Step Guide to the Proper Disposal of Antifungal Agent 43
For Immediate Use by Laboratory Personnel. This document provides crucial safety and logistical guidance for the proper disposal of Antifungal Agent 43, a research-grade compound. Adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given the investigational nature of this agent, a conservative approach to handling and disposal is required.
I. Guiding Principle: Precautionary Risk Management
In the absence of a comprehensive Safety Data Sheet (SDS) for this compound, all waste generated from its use must be treated as hazardous. The primary directive is to avoid uncontrolled release into the environment and to ensure the safety of all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[1][2]
II. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound in any form, including for disposal, the following minimum PPE is mandatory. For spill management procedures, refer to your laboratory's specific spill response plan.
| Item | Specification | Purpose |
| Gloves | Double-layered chemotherapy-grade nitrile gloves | To prevent skin contact with the potentially hazardous agent.[3] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat, preferably disposable | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any potentially harmful vapors or dust.[2] |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the segregation, packaging, and labeling of all waste streams containing this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[4][5] Do not mix waste from this compound with other chemical waste streams unless explicitly approved by your EHS department.[3]
| Waste Type | Description | Containment Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, absorbent pads, weighing paper, pipette tips). | Place in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[6] |
| Liquid Waste | Unused stock solutions, experimental media containing the agent, and solvent rinses. | Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not overfill; leave at least 10% headspace for vapor expansion.[7] |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. | Place directly into a designated sharps container for hazardous chemical waste. Do not recap needles.[3] |
| Aqueous Waste | Dilute aqueous solutions containing the agent. | Consult with your EHS department. Some institutions may permit treatment of dilute aqueous waste, while others will require it to be collected as hazardous liquid waste. |
Step 2: Proper Labeling of Waste Containers
All waste containers must be accurately and clearly labeled to ensure safe handling and disposal.[1][5][6]
-
Use your institution's official hazardous waste label.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound". Avoid abbreviations.[7]
-
List all chemical constituents, including solvents and their approximate percentages.
-
Indicate the start date of waste accumulation.
-
Ensure the building and room number are clearly visible.
Step 3: Secure Storage of Waste
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure all containers are securely capped when not in use.[6]
-
Store incompatible waste types separately to prevent accidental mixing.
-
The SAA should be in a secondary containment tray to catch any potential leaks.
Step 4: Arranging for Professional Disposal
Once a waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.[4][5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[8]
IV. Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.[9][10][11]
Experimental Protocol for Equipment Decontamination:
-
Initial Gross Decontamination: Carefully remove any visible residue of this compound from the equipment surface using an absorbent pad. Dispose of the pad as solid hazardous waste.
-
Solvent Rinse: Rinse the equipment with a suitable solvent that is known to dissolve this compound. If the solubility is unknown, a common practice is to use a sequence of solvents, such as 70% ethanol followed by deionized water. Collect all rinsate as hazardous liquid waste.[10]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water. Scrub all surfaces thoroughly.[10][12]
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Verification (If Applicable): If an analytical method is available (e.g., HPLC, UV-Vis), a final rinse sample can be analyzed to confirm the absence of detectable this compound.
-
Drying and Storage: Allow the equipment to air dry completely before returning it to storage or use.
-
Documentation: After decontamination, affix a decontamination tag or label to the equipment, indicating the date, the method used, and the person who performed the procedure.[9]
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Chemical Safety - Environmental Health and Safety [umaryland.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. droracle.ai [droracle.ai]
- 9. research.uga.edu [research.uga.edu]
- 10. cmich.edu [cmich.edu]
- 11. polarlabprojects.com [polarlabprojects.com]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
Personal protective equipment for handling Antifungal agent 43
For Research Use Only. Not for medical applications.
This document provides crucial safety and logistical information for handling Antifungal Agent 43 in a laboratory setting. Researchers, scientists, and drug development professionals should review this guidance thoroughly before commencing any work with this compound.
This compound is a research compound with the molecular formula C₂₄H₂₆N₄Se₂ and a molecular weight of 528.41. It functions by inhibiting biofilm formation and has demonstrated low toxicity in specific human cancer cell lines. However, as a potent, research-grade compound, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for any non-sterile compounding to determine the necessary precautions for personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities (e.g., weighing, preparing concentrated solutions) |
| Hand Protection | Powder-free nitrile or neoprene gloves. | Double-gloving with chemotherapy-rated gloves (meeting ASTM D6978 standard). |
| Body Protection | Disposable gown or a clean lab coat. | Disposable gown resistant to chemical permeation (e.g., polyethylene-coated polypropylene). |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield, or a full-face respirator. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 or higher-rated respirator, especially when handling powders or creating aerosols. |
| Foot Protection | Closed-toe shoes. | Shoe covers. |
| Head and Hair | Head and hair covers. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weigh solid this compound in a ventilated enclosure. Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable liners, and any unused solid compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, or other sharp objects must be disposed of in a puncture-resistant sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal in accordance with all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. | Seek medical attention. Report the incident to your supervisor and EHS office. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. | Seek immediate medical attention. Report the incident to your supervisor and EHS office. |
| Inhalation | 1. Move the affected person to fresh air immediately. | Seek medical attention. Report the incident to your supervisor and EHS office. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. | Seek immediate medical attention. Report the incident to your supervisor and EHS office. |
| Spill | Minor Spill: 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). 3. Collect the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with a suitable decontaminating solution. Major Spill: 1. Evacuate the area immediately. 2. Notify your supervisor and EHS office. 3. Prevent entry to the area. |
Visual Guidance
Caption: Workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
